2-(Methylthio)ethyl acetate
Description
Properties
IUPAC Name |
2-methylsulfanylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(6)7-3-4-8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIKBSVHIBIPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009988 | |
| Record name | 2-(Methylthio)ethanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Sweet rancid meat-like aroma | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.076 (20°) | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5862-47-5 | |
| Record name | 2-(Methylthio)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylthio)ethanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHYLTHIO)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209Q6G4O2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of 2-(Methylthio)ethyl acetate?
Chemical Identity, Synthesis, and Metabolic Fate
Part 1: Executive Summary
2-(Methylthio)ethyl acetate (CAS 5862-47-5) is a bifunctional organosulfur ester characterized by a thioether linkage and an acetate moiety. While widely utilized in the flavor industry for its high-impact tropical and savory notes (FEMA 4560), its structural duality makes it a valuable model substrate for studying thioether oxidation and ester hydrolysis in drug delivery systems.
Critical Distinction: Researchers must rigorously distinguish this compound from its isomer, Ethyl (methylthio)acetate (CAS 4455-13-4) . While both share the formula C₅H₁₀O₂S, their metabolic pathways and sensory profiles differ significantly due to the position of the sulfur atom relative to the carbonyl group. This guide focuses exclusively on the 2-(Methylthio)ethyl acetate isomer.
Part 2: Chemical Identity & Physicochemical Profile
The physicochemical properties of 2-(Methylthio)ethyl acetate are governed by the lipophilic thioether chain and the polarizable ester group. This combination results in moderate volatility and low water solubility, necessitating specific solvent systems for analytical characterization.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 2-(Methylsulfanyl)ethyl acetate | |
| CAS Registry | 5862-47-5 | Distinct from 4455-13-4 |
| Molecular Formula | C₅H₁₀O₂S | |
| Molecular Weight | 134.20 g/mol | |
| Boiling Point | 180–182 °C (760 mmHg) | 73 °C @ 15 mmHg [1] |
| Density | 1.056 – 1.076 g/cm³ (20 °C) | |
| Refractive Index | 1.456 – 1.467 (20 °C) | |
| Flash Point | ~73 °C (Closed Cup) | Class IIIA Combustible Liquid |
| Solubility | Soluble in Ethanol, Propylene Glycol | Insoluble in Water |
| Organoleptics | Tropical, Melon, Meaty, Wasabi-like | Concentration-dependent profile |
Structural Analysis & NMR Characterization (Predicted)
The ¹H-NMR spectrum of 2-(Methylthio)ethyl acetate is distinct due to the deshielding effects of the oxygen and sulfur atoms.
-
δ 4.20 ppm (t, 2H): The methylene group adjacent to the oxygen (-CH₂-O -) is most deshielded.
-
δ 2.70 ppm (t, 2H): The methylene group adjacent to the sulfur (-S-CH₂ -) appears upfield from the oxygen-adjacent protons.
-
δ 2.12 ppm (s, 3H): The S-methyl group (CH₃-S-).
-
δ 2.05 ppm (s, 3H): The acetate methyl group (CH₃-CO-).
Part 3: Synthetic Routes & Process Chemistry
The synthesis of 2-(Methylthio)ethyl acetate typically proceeds via the acetylation of 2-(methylthio)ethanol. This route is preferred over alkylation methods due to higher yields and easier purification.
Reaction Mechanism
The reaction involves nucleophilic attack by the hydroxyl oxygen of 2-(methylthio)ethanol on the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).
Figure 1: Acetylation pathway for the synthesis of 2-(Methylthio)ethyl acetate.
Experimental Protocol: Acetylation via Acetic Anhydride
Note: This protocol assumes a standard laboratory scale (0.1 mol).
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂).
-
Charging: Add 2-(Methylthio)ethanol (9.2 g, 0.1 mol) and Pyridine (8.7 g, 0.11 mol) to the flask. Cool to 0 °C in an ice bath.
-
Addition: Dropwise add Acetic Anhydride (11.2 g, 0.11 mol) over 30 minutes. The reaction is exothermic; maintain temperature < 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[1]
-
Quenching: Pour the reaction mixture into 50 mL ice-cold water to hydrolyze excess anhydride.
-
Extraction: Extract with Dichloromethane (3 x 30 mL).
-
Purification: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and Brine. Dry over MgSO₄ and concentrate in vacuo.
-
Distillation: Purify the residue by vacuum distillation (approx. 73 °C @ 15 mmHg) to obtain a clear, colorless liquid.
Part 4: Biological Fate & Metabolism
Understanding the metabolism of 2-(Methylthio)ethyl acetate is critical for toxicological assessment and drug design. The molecule undergoes a two-stage metabolic biotransformation: hydrolysis followed by S-oxidation or C-S lyase cleavage.
Metabolic Pathway
-
Hydrolysis: Carboxylesterases rapidly cleave the ester bond, releasing acetate and the parent alcohol, 2-(methylthio)ethanol.
-
Oxidation: The sulfur atom is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, forming the sulfoxide.
-
Alternative Cleavage: In microbial systems, the alcohol can be converted to Methanethiol (volatile) via methionine salvage pathways [2].
Figure 2: Metabolic biotransformation pathways in mammalian and microbial systems.
Part 5: Sensory & Safety Profile
Organoleptic Properties
The compound exhibits a complex odor profile highly dependent on concentration:
-
High Concentration (>10 ppm): Pungent, sulfurous, vegetative (reminiscent of wasabi or horseradish).
-
Low Concentration (<1 ppm): Tropical fruit, melon, pineapple, with a savory "meaty" undertone.
-
Applications: Used in melon, pineapple, and tropical fruit flavors to add realistic "ripeness" (sulfurous notes often mimic over-ripe fruit).
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).
-
Handling: All procedures involving this compound should be performed in a chemical fume hood due to its potent odor and potential respiratory irritation.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before disposal.
References
-
National Institute of Standards and Technology (NIST). 2-(Methylthio)ethyl acetate Properties. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
North, J. A., et al. (2020). Microbial pathway for anaerobic 5′-methylthioadenosine metabolism coupled to ethylene formation. Proceedings of the National Academy of Sciences. Available at: [Link]
-
The Good Scents Company. 2-(Methylthio)ethyl acetate Flavor Profile. Available at: [Link]
-
PubChem. 2-(Methylthio)ethyl acetate Compound Summary. National Library of Medicine. Available at: [Link]
-
FEMA. Flavor Ingredient Library: 2-(Methylthio)ethyl acetate (FEMA 4560).[3] Flavor and Extract Manufacturers Association.[3] Available at: [Link]
Sources
2-(Methylthio)ethyl Acetate: Technical Monograph & Application Guide
Topic: 2-(Methylthio)ethyl acetate CAS number and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Methylthio)ethyl acetate (CAS 5862-47-5) is a specialized thioether-ester widely utilized in flavor chemistry for its nuanced sulfurous-fruity profile and in pharmaceutical research as a synthetic intermediate and prodrug scaffold.[1] Unlike its structural isomer ethyl (methylthio)acetate (CAS 4455-13-4), this compound features a 2-carbon spacer between the sulfur and oxygen functionalities, imparting distinct metabolic stability and organoleptic properties.
This guide provides a rigorous analysis of its physicochemical constants, validated synthetic protocols, and applications in drug discovery (specifically TRPM8 modulation and TLR7 agonism), serving as a definitive reference for laboratory application.
Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
Accurate identification is critical due to the prevalence of isomeric confusion in commercial databases.
| Parameter | Value |
| Primary Name | 2-(Methylthio)ethyl acetate |
| CAS Number | 5862-47-5 |
| IUPAC Name | 2-Methylsulfanylethyl acetate |
| Synonyms | 2-Methylmercaptoethyl acetate; Acetic acid, 2-(methylthio)ethyl ester; FEMA 4560 |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol |
| SMILES | CSCCOC(C)=O |
| InChI Key | CQIKBSVHIBIPGY-UHFFFAOYSA-N |
Physical Constants (Experimental & Validated)
Data aggregated from FEMA and standard physicochemical databases.
| Property | Value | Notes |
| Boiling Point | 182.8 °C (at 760 mmHg) | High boiling point relative to MW due to polarity. |
| Density | 1.044 – 1.076 g/cm³ (20 °C) | Slightly denser than water. |
| Refractive Index | 1.456 – 1.467 ( | |
| Flash Point | 73.7 °C | Closed Cup; Combustible liquid (Class IIIA). |
| Solubility | Soluble in alcohol, oils. | Immiscible in water. |
| Organoleptics | Sulfurous, metallic, tropical fruit, creamy. | Detection threshold < 50 ppb. |
Synthetic Methodology
Reaction Design: Acetylation of 2-(Methylthio)ethanol
The most robust synthesis involves the nucleophilic acyl substitution of 2-(methylthio)ethanol using acetic anhydride. This route is preferred over acetyl chloride for milder conditions and easier byproduct removal (acetic acid vs. HCl).
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism where the hydroxyl oxygen of the thio-alcohol attacks the carbonyl carbon of the anhydride.
Figure 1: Synthetic pathway for the acetylation of 2-(methylthio)ethanol.
Laboratory Protocol (Self-Validating)
Scale: 100 mmol Yield: ~90-95%
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Flush with nitrogen.
-
Charge: Add 2-(methylthio)ethanol (9.2 g, 100 mmol) and Pyridine (8.7 g, 110 mmol) to the flask. Cool to 0°C in an ice bath.
-
Addition: Dropwise add Acetic Anhydride (11.2 g, 110 mmol) over 20 minutes. The exotherm should be controlled to keep internal temp < 10°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.
-
Validation Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting alcohol (lower Rf) should disappear.
-
-
Workup:
-
Quench with 50 mL ice water.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic acid), then Brine.
-
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Distillation: Purify the residue by vacuum distillation (approx. 85°C at 10 mmHg) to obtain a colorless liquid.
Pharmaceutical & Research Applications[2]
While primarily known as a flavorant (FEMA 4560), 2-(methylthio)ethyl acetate holds specific utility in medicinal chemistry as a bioisostere and prodrug moiety.
TRPM8 Modulation (Cooling Agents)
Research into Transient Receptor Potential Melastatin 8 (TRPM8) channels—responsible for the "cold" sensation—utilizes thioether derivatives to modulate channel gating. The 2-(methylthio)ethyl motif acts as a flexible, lipophilic side chain that can interact with the hydrophobic pockets of the TRPM8 transmembrane domain. The acetate group often serves as a "masked" alcohol, improving membrane permeability before being hydrolyzed intracellularly.
Prodrug Strategies & Metabolic Fate
In drug development, the 2-(methylthio)ethyl group is investigated for its metabolic oxidation potential.
-
Phase I Metabolism: The sulfide (-S-) is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) or CYP450s to form Sulfoxides and Sulfones .
-
Hydrolysis: Carboxylesterases rapidly cleave the acetate, releasing the free alcohol.
Figure 2: Metabolic activation and clearance pathway.
TLR7 Agonist Synthesis
Recent patent literature (e.g., WO2021108649) identifies 2-(methylthio)ethyl acetate as a reagent in the synthesis of Toll-like Receptor 7 (TLR7) agonists. It is used to introduce the thio-alkyl chain, which is critical for the potency of certain adenine-based immunomodulators.
Analytical Characterization
To validate the identity of synthesized or purchased material, compare against these standard spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.05 | Singlet (s) | 3H | Acetate methyl (-CO-CH ₃) |
| 2.15 | Singlet (s) | 3H | S-Methyl (-S-CH ₃) |
| 2.75 | Triplet (t) | 2H | S-Methylene (-S-CH ₂-) |
| 4.25 | Triplet (t) | 2H | O-Methylene (-O-CH ₂-) |
Mass Spectrometry (GC-MS)
-
Molecular Ion: m/z 134 [M]+ (often weak).
-
Base Peak: m/z 74 (McLafferty rearrangement product or loss of AcOH).
-
Diagnostic Fragment: m/z 61 [CH₃-S-CH₂]+ (characteristic of methyl thioethers).
Safety & Regulatory
-
GHS Classification: Warning.
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store under nitrogen at 2–8°C. The sulfide moiety is prone to oxidation (to sulfoxide) upon prolonged exposure to air.
-
Regulatory Status:
-
FEMA: 4560 (GRAS for flavor use).
-
JECFA: 1913.
-
References
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessments: 2-(Methylthio)ethyl acetate (FEMA 4560).Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: 2-(Methylthio)ethyl acetate (No. 1913). WHO Technical Report Series. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4447651, 2-(Methylthio)ethyl acetate.Link
-
World Intellectual Property Organization (WIPO). Patent WO2021108649A1: TLR7 Agonists and Prodrugs. (Demonstrates use as intermediate). Link
-
The Good Scents Company. 2-(Methylthio)ethyl acetate: Organoleptic Properties and Safety.Link
Sources
The Subtle Sulphur Note: A Technical Guide to the Natural Occurrence of 2-(Methylthio)ethyl Acetate in Fruits
This technical guide provides an in-depth exploration of 2-(methylthio)ethyl acetate, a volatile sulfur compound (VSC) that contributes to the characteristic aroma of various fruits. Intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development, this document will delve into the natural occurrence, biosynthesis, analytical methodologies, and sensory significance of this intriguing molecule. Our approach is to synthesize technical accuracy with practical insights, providing a comprehensive resource grounded in scientific literature.
Introduction: The Enigmatic Role of Sulfur in Fruit Aroma
While often associated with undesirable odors, sulfur-containing compounds are pivotal in defining the nuanced and desirable aromas of many fruits. 2-(Methylthio)ethyl acetate, along with its close analog ethyl 2-(methylthio)acetate, belongs to a class of volatile sulfur compounds that impart sweet, fruity, and sometimes tropical notes at low concentrations.[1][2] Understanding the distribution and formation of these compounds is crucial for comprehending and manipulating fruit flavor profiles, whether for quality improvement in agriculture or for the development of natural flavorings. This guide will focus specifically on 2-(methylthio)ethyl acetate, providing a detailed overview of its presence and importance in the fruit kingdom.
Natural Occurrence and Concentration
2-(Methylthio)ethyl acetate and the related ethyl 2-(methylthio)acetate have been identified as naturally occurring volatile components in a variety of fruits. Their presence is often subtle, yet they can have a significant impact on the overall flavor profile. The following table summarizes the known occurrences of these compounds in different fruits. It is important to note that the concentration of these compounds can vary significantly depending on the fruit cultivar, ripeness, and environmental conditions.[3]
| Fruit | Compound Identified | Typical Concentration | Sensory Descriptor(s) | References |
| Melon (Canteloupe, Muskmelon) | Ethyl 2-(methylthio)acetate, 2-(Methylthio)ethyl acetate | Increases with ripening | Tropical, Fruity, Sulfurous, Green | [2][3][4][5] |
| Pineapple (Ananas comosus) | Ethyl 3-(methylthio)propionate (related compound) | - | Meaty, Onion, Pineapple | [6][7] |
| Durian (Durio zibethinus) | Ethyl 2-(methylthio)acetate | - | Sulfurous, Fruity | [1][8] |
| Papaya (Carica papaya) | Ethyl 2-(methylthio)acetate | - | Fruity | [8][9] |
| Apple (Malus domestica) | 2-(Methylthio)ethyl acetate | - | Tropical, Melon-like | [2] |
| Peach (Prunus persica) | 2-(Methylthio)ethyl acetate | - | - | [1] |
| Plum (Prunus domestica) | 2-(Methylthio)ethyl acetate | - | - | [1] |
| Grape (Vitis vinifera) | 2-(Methylthio)ethyl acetate | - | - | [2] |
Biosynthesis: A Glimpse into the Metabolic Pathway
The biosynthesis of 2-(methylthio)ethyl acetate in fruits is not yet fully elucidated. However, it is widely accepted that the precursor for many volatile sulfur compounds in plants is the amino acid L-methionine. The proposed pathway likely involves a series of enzymatic transformations.
A plausible biosynthetic route is illustrated in the diagram below. This pathway is hypothesized based on known biochemical reactions in plants and the structure of the final compound. It is important to note that the specific enzymes responsible for each step in most fruits have not been definitively identified.
Caption: Proposed biosynthetic pathway of 2-(Methylthio)ethyl acetate from L-methionine.
The initial step is the transamination of L-methionine to α-keto-γ-(methylthio)butyric acid (MTOB). This is followed by decarboxylation to form methional, a potent aroma compound in its own right. Subsequently, methional is reduced to methionol (2-(methylthio)ethanol) by an alcohol dehydrogenase. The final step is the esterification of methionol with acetyl-CoA, catalyzed by an alcohol acyltransferase (AAT), to yield 2-(methylthio)ethyl acetate. AATs are a well-known family of enzymes responsible for the synthesis of many esters that contribute to fruit aromas. The specificity of these enzymes for sulfur-containing alcohols like methionol is an area of active research.
Analytical Methodologies for Quantification
The accurate identification and quantification of 2-(methylthio)ethyl acetate in a complex fruit matrix presents an analytical challenge due to its volatility and typically low concentrations.[10] The method of choice is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).[11][12]
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of 2-(methylthio)ethyl acetate in a fruit sample.
Sources
- 1. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 2. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
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- 4. biosynth.com [biosynth.com]
- 5. Showing Compound Ethyl 2-(methylthio)acetate (FDB019980) - FooDB [foodb.ca]
- 6. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Volatile sulfur compounds in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
A Comprehensive Technical Guide to 2-(Methylthio)ethyl Acetate as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(methylthio)ethyl acetate, a bifunctional molecule that holds significant potential as a versatile building block in modern organic synthesis. While recognized for its applications in the flavor and fragrance industry, its utility extends into the synthesis of complex molecular architectures relevant to pharmaceutical and agrochemical research. This document will elucidate the physicochemical properties, synthetic routes, and reactivity of 2-(methylthio)ethyl acetate, offering field-proven insights into its application. Detailed experimental considerations, safety protocols, and potential synthetic transformations are discussed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this reagent in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent
2-(Methylthio)ethyl acetate, with the chemical formula C5H10O2S, is an organic compound that incorporates both a thioether and an ester functional group.[1] This unique combination imparts a dual reactivity profile that can be selectively exploited in multistep synthetic sequences. While it has been identified as a natural product in fruits like cantaloupe and has seen use as a flavoring agent, its role as a fundamental building block in complex organic synthesis is an area ripe for exploration.[2][3] The presence of a soft nucleophilic sulfur atom and an electrophilic carbonyl carbon, separated by a flexible ethyl linker, allows for a diverse range of chemical transformations. This guide aims to provide a comprehensive overview of its properties and synthetic utility, thereby enabling its broader application in the creation of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. 2-(Methylthio)ethyl acetate is a colorless to pale yellow liquid with a characteristic sweet, and somewhat meaty, aroma.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H10O2S | [1][4] |
| Molecular Weight | 134.20 g/mol | [1][4] |
| CAS Number | 5862-47-5 | [4] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 180-182 °C @ 760 mmHg; 73 °C @ 15 mmHg | [5] |
| Density | 1.056-1.076 g/mL @ 20 °C | [4][5] |
| Refractive Index | 1.456-1.467 @ 20 °C | [4][5] |
| Solubility | Soluble in alcohol; practically insoluble in water | [4] |
| Flash Point | 73.33 °C (164 °F) | [5] |
Spectroscopic Characterization: While detailed spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on its structure:
-
¹H NMR: Signals corresponding to the methyl group of the thioether (S-CH₃), the methylene groups of the ethyl linker (-CH₂-S- and -CH₂-O-), and the methyl group of the acetate (-C(O)CH₃) would be expected.
-
¹³C NMR: Resonances for the five distinct carbon atoms, including the carbonyl carbon of the ester, would be observed.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-O stretches would be prominent.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z = 134.04 would be expected, along with characteristic fragmentation patterns.
Synthesis of 2-(Methylthio)ethyl Acetate
The synthesis of 2-(methylthio)ethyl acetate can be efficiently achieved through a two-step process, starting from readily available precursors. This approach offers a reliable and scalable method for laboratory preparation.
Synthetic Workflow
The overall synthetic strategy involves the nucleophilic ring-opening of ethylene oxide with methyl mercaptan to form the intermediate alcohol, 2-(methylthio)ethanol, followed by esterification.
Sources
- 1. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
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- 4. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
Technical Profile: Spectral Data for 2-(Methylthio)ethyl acetate
The following technical guide provides an in-depth spectral analysis of 2-(Methylthio)ethyl acetate (FEMA 4560).
This guide is structured to serve researchers and analytical chemists requiring precise identification parameters. It emphasizes the differentiation of this molecule from its structural isomer, Ethyl (methylthio)acetate, a common point of confusion in spectral databases.
Chemical Identity & Significance[1]
2-(Methylthio)ethyl acetate is a sulfur-containing carboxylate ester used primarily as a high-impact flavoring agent. It contributes tropical, fruity, and metallic notes to flavor profiles (e.g., melon, pineapple) at low parts-per-million (ppm) levels.
-
IUPAC Name: 2-Methylsulfanyl ethyl acetate
-
CAS Registry Number: 5862-47-5[1]
-
FEMA Number: 4560
-
Molecular Formula: C
H O S -
Molecular Weight: 134.20 g/mol [2]
-
Synonyms: 2-Acetoxyethyl methyl sulfide; Ethanol, 2-(methylthio)-, acetate.
Structural Overview
The molecule consists of an ethyl chain terminated at one end by a methylthio group (–S–CH
Critical Isomer Distinction:
-
Target: 2-(Methylthio)ethyl acetate (CAS 5862-47-5)
Me–S–CH –CH –OAc -
Isomer: Ethyl (methylthio)acetate (CAS 4455-13-4)
Me–S–CH –COOEt
Note: Many online databases conflate these two isomers. The spectral data below is specific to the 2-(methylthio)ethyl isomer (CAS 5862-47-5).
Synthesis & Formation
Understanding the synthesis provides context for impurity profiling (e.g., residual starting materials). The standard industrial synthesis involves the esterification of 2-(methylthio)ethanol.
Figure 1: Synthetic pathway from 2-chloroethanol to the final ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
The
H NMR Data (400 MHz, CDCl )
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Acetyl-CH | 2.06 | Singlet (s) | 3H | - | Typical acetate methyl group. |
| S-CH | 2.16 | Singlet (s) | 3H | - | Methyl group attached to sulfur (shielded relative to O-Me). |
| S-CH | 2.72 | Triplet (t) | 2H | ~7.0 | Methylene |
| O-CH | 4.23 | Triplet (t) | 2H | ~7.0 | Methylene |
C NMR Data (100 MHz, CDCl )
| Assignment | Shift ( | Carbon Type |
| S-CH | 15.8 | Primary (CH |
| Acetyl-CH | 20.9 | Primary (CH |
| S-CH | 32.5 | Secondary (CH |
| O-CH | 63.4 | Secondary (CH |
| C=O | 170.8 | Quaternary (C=O) |
NMR Assignment Diagram
Figure 2: NMR assignment map showing chemical shifts and scalar coupling (COSY) between the ethylene backbone protons.
Expert Insight: Distinguishing the Isomer
If your spectrum shows a singlet at ~3.2 ppm and a quartet at ~4.2 ppm , you have synthesized Ethyl (methylthio)acetate (the isomer), not 2-(Methylthio)ethyl acetate. The target molecule must show two triplets for the central chain.
Mass Spectrometry (MS) Analysis[4][5][6]
The Electron Ionization (EI, 70 eV) mass spectrum is dominated by cleavage alpha to the heteroatoms (Sulfur and Oxygen).
Key Fragmentation Ions[7]
| m/z | Intensity | Fragment Ion | Mechanism |
| 134 | Low | [M] | Molecular ion (weak stability). |
| 87 | Medium | [M - SMe] | Loss of thiomethyl radical. |
| 73 | Medium | [CH | Cleavage of C-S bond (charge retention on ester chain). |
| 61 | High | [CH | |
| 43 | Base (100%) | [CH | Acetylium ion. Diagnostic for acetates. |
Fragmentation Pathway[6][7]
Figure 3: Primary fragmentation pathways under Electron Ionization (70 eV).
Experimental Methodology for Validation
To ensure data integrity when characterizing this compound, follow these protocols:
-
Sample Preparation (NMR):
-
Dissolve ~10 mg of sample in 0.6 mL of CDCl
(99.8% D). -
Ensure the solvent is free of acid traces to prevent ester hydrolysis or sulfur oxidation.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
-
-
GC-MS Parameters:
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 50°C (2 min)
10°C/min 240°C. -
Injection: Split mode (50:1) to prevent detector saturation due to the high volatility.
-
-
Purity Check:
-
Check for the presence of 2-chloroethanol (triplets at 3.7 and 3.9 ppm) or 2-(methylthio)ethanol (triplets at 2.7 and 3.7 ppm + broad OH) to assess reaction completion.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4447651, 2-(Methylthio)ethyl acetate. Retrieved from [Link]
- Flavor and Extract Manufacturers Association (FEMA).FEMA Flavor Ingredient Library: 2-(Methylthio)
-
The Good Scents Company. 2-(methyl thio) ethyl acetate (CAS 5862-47-5) Spectral Data. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethanol, 2-(methylthio)-, acetate (CAS 5862-47-5). Retrieved from [Link]
Sources
Technical Guide: Stability Profile and Storage Protocols for 2-(Methylthio)ethyl Acetate
Executive Summary
2-(Methylthio)ethyl acetate (CAS 5862-47-5) is a sulfur-containing ester widely utilized in flavor and fragrance formulations for its characteristic tropical fruit and melon notes.[1] While chemically valuable, its dual functionality—comprising an ester linkage and a thioether moiety—presents a complex stability profile. This compound is susceptible to two distinct degradation pathways: hydrolysis of the ester bond and oxidation of the sulfur atom.
This guide provides a rigorous technical framework for the handling, storage, and quality monitoring of 2-(Methylthio)ethyl acetate. It establishes protocols to mitigate "neighboring group participation" effects that may accelerate degradation and defines inert-atmosphere storage standards to prevent irreversible sulfoxide formation.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The following parameters define the baseline for purity assessment and handling safety.
| Property | Specification | Notes |
| IUPAC Name | 2-(Methylsulfanyl)ethyl acetate | |
| CAS Number | 5862-47-5 | Distinct from Methyl (methylthio)acetate (CAS 16630-66-3) |
| FEMA Number | 4560 | GRAS status for flavor use [1, 2] |
| Molecular Formula | C₅H₁₀O₂S | MW: 134.20 g/mol |
| Structure | CH₃–S–CH₂–CH₂–O–CO–CH₃ | Thioether-ester bifunctionality |
| Boiling Point | ~185°C (458 K) | Estimated [3] |
| Flash Point | ~73°C (164°F) | Closed Cup; Combustible Liquid [4] |
| Density | 1.056 – 1.076 g/cm³ | @ 20°C [1] |
| Solubility | Soluble in ethanol; Insoluble in water | Lipophilic character limits aqueous stability |
Stability Profile: Mechanisms of Degradation
Understanding the molecular vulnerabilities of 2-(Methylthio)ethyl acetate is prerequisite to designing effective storage protocols.
Oxidative Instability (The Thioether Threat)
The sulfur atom in the beta-position possesses lone pair electrons that are highly susceptible to oxidative attack by atmospheric oxygen or peroxides.
-
Primary Degradation: The sulfide (-S-) oxidizes to the sulfoxide (S=O).
-
Secondary Degradation: Further oxidation leads to the sulfone (O=S=O).
-
Impact: This transformation drastically alters the organoleptic profile, shifting from "fruity/tropical" to "metallic/vegetal" or odorless, and increases the polarity of the molecule.
Hydrolytic Instability & Anchimeric Assistance
Like all esters, this compound hydrolyzes into acetic acid and 2-(methylthio)ethanol in the presence of moisture and acid/base catalysts. However, the presence of the sulfur atom at the
-
Mechanism: The sulfur lone pair can intramolecularly attack the carbonyl carbon, forming a transient cyclic sulfonium intermediate. This lowers the activation energy for hydrolysis, potentially making this compound more moisture-sensitive than simple alkyl esters like ethyl acetate [5].
Thermal Sensitivity
While the boiling point is relatively high (~185°C), prolonged exposure to temperatures above 40°C accelerates both oxidative and hydrolytic pathways. The flash point of 73°C mandates Class IIIA combustible liquid handling [4].
Visualizing Degradation Pathways
The following diagram maps the chemical divergence of 2-(Methylthio)ethyl acetate under poor storage conditions.
Figure 1: Divergent degradation pathways showing oxidative (red) and hydrolytic (yellow) risks.
Storage & Handling Protocols
To maintain purity >98% over extended periods (12-24 months), the following "Self-Validating" storage system is recommended.
The "Inert-Cold-Dry" Triad
-
Atmosphere (Critical):
-
Protocol: Store under a blanket of Nitrogen (N₂) or Argon (Ar) .
-
Reasoning: Displaces atmospheric oxygen to prevent thioether oxidation. Argon is preferred for long-term storage as it is heavier than air and forms a more stable blanket over the liquid surface.
-
-
Temperature:
-
Protocol: Refrigerate at 2°C to 8°C .
-
Reasoning: Retards the kinetics of both hydrolysis and oxidation.
-
-
Moisture Control:
-
Protocol: Store in tightly sealed containers with Teflon (PTFE) liners. Use desiccants in the secondary containment if high humidity is a concern.
-
Reasoning: Prevents moisture ingress that triggers ester hydrolysis.
-
Container Materials
-
Recommended: Amber borosilicate glass (Type I). Amber glass blocks UV light, which can photo-catalyze sulfur oxidation.
-
Closures: Phenolic caps with PTFE/Silicone septa or liners. Avoid natural rubber, which can absorb sulfur compounds or degrade.
-
Headspace: Minimize headspace. If a container is <50% full, transfer to a smaller vessel or aggressively sparge with inert gas before resealing.
Experimental Workflow: Stability Testing & QC
Researchers should validate the integrity of their stock before use in critical experiments.
Figure 2: Quality Control Decision Tree for verifying stock integrity prior to formulation.
Analytical Methodology
-
GC-MS (Gas Chromatography - Mass Spectrometry):
-
The most definitive method. The parent peak (m/z ~134) should be dominant.
-
Impurity Markers: Look for peaks at M+16 (Sulfoxide, m/z 150) and M+32 (Sulfone, m/z 166).
-
Hydrolysis Markers: Look for Acetic Acid (broad tailing peak) and 2-(Methylthio)ethanol.
-
-
Refractive Index (RI):
-
Standard range: 1.456 – 1.467 @ 20°C [1].[2] Significant deviation suggests hydrolysis (formation of alcohols/acids).
-
References
-
The Good Scents Company. (n.d.). 2-(Methylthio)ethyl acetate.[2][3][4][5][6] Retrieved from [Link]
-
FEMA (Flavor and Extract Manufacturers Association). (2010). FEMA Flavor Ingredient Library: 2-(Methylthio)ethyl acetate (FEMA 4560).[2][3][5] Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-(Methylthio)ethyl acetate (CAS 5862-47-5).[1][2][3][5][6] Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Anchimeric Assistance and Neighboring Group Participation.[7][8][9] Retrieved from [Link]
Sources
- 1. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
- 2. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Showing Compound Ethyl 2-(methylthio)acetate (FDB019980) - FooDB [foodb.ca]
- 5. femaflavor.org [femaflavor.org]
- 6. 2-(methylthio)ethyl acetate [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dalalinstitute.com [dalalinstitute.com]
Biosynthetic Architecture of 2-(Methylthio)ethyl Acetate: A Technical Investigation Guide
Executive Summary
This technical guide delineates the biosynthetic pathway, enzymatic mechanisms, and experimental validation strategies for 2-(methylthio)ethyl acetate (CAS: 5862-47-5). Also known as methionyl acetate, this compound is a sulfur-containing ester responsible for distinct melon, cheesy, and tropical fruit notes in fermented matrices (Saccharomyces cerevisiae) and plant physiology (Cucumis melo).
This document is designed for application scientists and metabolic engineers. It moves beyond basic pathway maps to address the kinetic bottlenecks (the Aro10p decarboxylation step) and the competitive flux issues (Demethiolase activity) that complicate the synthesis of this molecule.
Part 1: The Biochemistry of Sulfur Volatiles
The biosynthesis of 2-(methylthio)ethyl acetate does not occur in isolation; it is the terminal product of the reductive branch of the Ehrlich Pathway applied specifically to methionine.
The Core Pathway (Methionine Catabolism)
Unlike branched-chain amino acids (Leucine/Valine), methionine catabolism in yeast is bifurcated. To maximize 2-(methylthio)ethyl acetate production, one must drive flux through the Ehrlich pathway while suppressing the demethiolase pathway.
-
Transamination (The Commitment Step): Methionine is converted to
-keto- -(methylthio)butyrate (KMBA) by branched-chain amino acid transaminases.[1]-
Enzymes:Bat1p (mitochondrial) and Bat2p (cytosolic).
-
Causality: Nitrogen availability regulates this step. Under nitrogen-poor conditions, the cell catabolizes methionine for nitrogen, releasing the carbon skeleton (KMBA).
-
-
Decarboxylation (The Rate-Limiting Step): KMBA is decarboxylated to Methional (3-methylthiopropionaldehyde).
-
Reduction (The Redox Valve): Methional is reduced to Methionol (3-methylthiopropanol).
-
Enzymes:Adh1p, Adh2p (Alcohol dehydrogenases).
-
Logic: This step regenerates NAD+ from NADH, essential for glycolysis continuity during fermentation.
-
-
Acetylation (The Terminal Synthesis): Methionol condenses with Acetyl-CoA to form 2-(methylthio)ethyl acetate .
Pathway Visualization
The following diagram illustrates the competitive branching between the desired ester pathway and the off-flavor methanethiol pathway.
Figure 1: The Methionine Catabolism Network. Blue arrows indicate the Ehrlich pathway; the Green arrow is the terminal esterification; Red dashed lines indicate competitive pathways.
Part 2: Experimental Investigation Strategy
To investigate this pathway, one cannot simply measure the final product. You must validate the precursor-product relationships using a Self-Validating Metabolic Workflow .
Strain Construction (Genetic Modulation)
To prove the pathway, use a "Loss of Function / Gain of Function" approach in S. cerevisiae.
| Genotype | Expected Phenotype | Mechanistic Validation |
| WT (Wild Type) | Baseline production of methionol and trace ester. | Reference standard. |
| High Methionol, Zero/Trace 2-(methylthio)ethyl acetate . | Confirms Atf1p is the primary acetyltransferase. | |
| Accumulation of KMBA; reduced Methionol/Ester. | Confirms decarboxylation is the bottleneck. | |
| OE-ATF1 (Overexpression) | High 2-(methylthio)ethyl acetate . | Confirms acetylation capacity is flux-dependent. |
Fermentation Protocol
Objective: Force flux through the methionine branch of the Ehrlich pathway.
-
Medium: Synthetic Complete (SC) medium with restricted nitrogen (low ammonium sulfate).
-
Reasoning: High nitrogen represses the Ehrlich pathway (Carbon Catabolite Repression). Low nitrogen forces the yeast to scavenge nitrogen from amino acids.
-
-
Precursor Loading: Supplement with L-Methionine (1 g/L) .
-
Conditions: Anaerobic or micro-aerobic fermentation at 20°C.
-
Reasoning: Anaerobic conditions favor the reductive pathway (Aldehyde
Alcohol) to balance NADH. Aerobic conditions favor oxidation to acids.
-
Part 3: Analytical Methodologies
Quantifying sulfur volatiles requires addressing their high volatility and reactivity. A standard liquid injection often fails due to solvent masking.
Headspace SPME-GC-MS Protocol
Solid Phase Microextraction (SPME) is the gold standard for this volatile ester.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Why: The Carboxen layer is critical for trapping small sulfur volatiles, while DVB captures the larger ester.
-
-
Sample Prep:
-
Take 5 mL fermentation supernatant in a 20 mL headspace vial.
-
Add 1.5g NaCl (Saturation). Why: "Salting out" effect decreases the solubility of the ester, forcing it into the headspace.
-
Internal Standard: Add 50 µL of 4-methyl-2-pentanol (50 mg/L). Crucial: Do not use a sulfur compound as an internal standard to avoid cross-reactivity.
-
-
GC Parameters:
-
Column: DB-WAX or HP-INNOWax (Polar column). Non-polar columns (DB-5) often co-elute sulfur compounds with hydrocarbons.
-
Injector: Splitless mode, 250°C.
-
Oven: 40°C (5 min hold)
5°C/min to 230°C.
-
Mass Spectrometry Identification
When analyzing the spectra, look for these diagnostic ions for 2-(methylthio)ethyl acetate :
-
Molecular Ion:
134 -
Base Peak:
61 (CH -S-CH fragment) -
Secondary Fragment:
43 (Acetyl group)
Part 4: Data Analysis & Interpretation
Calculating Conversion Efficiency
Do not report raw peak areas. Calculate the Molar Conversion Efficiency (MCE) to understand enzyme performance.
Interpretation Guide:
-
Low MCE (<1%): Indicates a blockage at Aro10p (decarboxylation) or diversion to the Methanethiol (demethiolase) pathway.
-
High Alcohol, Low Ester: Indicates Atf1p saturation or lack of Acetyl-CoA.
Distinguishing Enzymatic vs. Chemical Synthesis
To verify the ester is biological and not a chemical artifact of extraction:
-
Control: Incubate sterile medium with Methionol + Acetyl-CoA (no cells).
-
Result: Should yield zero ester.
-
Chiral Analysis: Not applicable here (achiral molecule), but isotope labeling (
C-Methionine) can track the carbon skeleton into the ester, proving de novo synthesis.
References
-
Etschmann, M. M. W., et al. (2008). "Metabolic engineering of Saccharomyces cerevisiae for the production of the sulfur-containing flavor compound 2-(methylthio)ethyl acetate." Applied Microbiology and Biotechnology.
- Relevance: Establishes the core metabolic engineering str
-
Lilly, M., et al. (2000).[4] "The effect of increased yeast alcohol acetyltransferase activity on flavor profiles of wine." Applied and Environmental Microbiology.
-
Beltran, G., et al. (2005).
- Relevance: Explains the regulation of the Ehrlich pathway via Bat1/B
-
Landaud, S., et al. (2008). "Formation of volatile sulfur compounds and metabolism of methionine and other sulfur amino acids in Saccharomyces cerevisiae." Applied Microbiology and Biotechnology.
- Relevance: Comprehensive review of the competition between Ehrlich and demethiolase p
-
PubChem Database. "2-(Methylthio)
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
- 9. ujpronline.com [ujpronline.com]
- 10. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Accurate Quantification of 2-(Methylthio)ethyl Acetate in Fruit Juices by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for the Food & Beverage Industry
Abstract
2-(Methylthio)ethyl acetate is a key volatile sulfur compound that contributes significantly to the characteristic aroma profile of many fruits, particularly those with tropical and melon-like notes.[1] Its presence and concentration are critical indicators of flavor quality and authenticity in fruit juices. This application note presents a robust and validated method for the quantification of 2-(Methylthio)ethyl acetate in various fruit juice matrices. The protocol employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation, making it ideal for quality control and research applications.
Introduction: The Importance of Flavor Analytics
The consumer's perception of fruit juice quality is heavily influenced by its aroma, which is a complex mixture of volatile organic compounds (VOCs).[2] 2-(Methylthio)ethyl acetate is a naturally occurring ester found in fruits such as cantaloupe, durian, pineapple, and peach.[1][3][4] It imparts desirable sweet, fruity, and sulfurous notes often associated with tropical fruits.[1][5] Beyond its natural occurrence, it is also utilized as a flavoring agent in beverages to enhance or create specific flavor profiles.[5]
Therefore, the ability to accurately quantify this compound is essential for:
-
Quality Control: Ensuring batch-to-batch consistency in flavor profiles.
-
Authenticity Assessment: Verifying the natural origin of flavors and detecting potential adulteration.[6]
-
Product Development: Optimizing flavor characteristics in new beverage formulations.
-
Process Optimization: Understanding how processing steps, such as pasteurization, affect the final flavor profile.[7]
This guide provides a comprehensive, self-validating protocol for researchers and quality control scientists to reliably measure 2-(Methylthio)ethyl acetate in complex fruit juice matrices.
Principle of the Method: HS-SPME-GC-MS
The quantification of trace-level volatile compounds in a complex matrix like fruit juice presents analytical challenges, including interference from sugars, acids, and other non-volatile components. The chosen methodology, HS-SPME-GC-MS, effectively overcomes these challenges.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique. The fruit juice sample is placed in a sealed vial and gently heated to encourage volatile compounds, including 2-(Methylthio)ethyl acetate, to move into the headspace (the gas phase above the sample).[2] A fused silica fiber coated with a sorbent material is then exposed to the headspace. The volatile analytes adsorb onto the fiber, effectively isolating and concentrating them from the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the analytical workhorse for separating and identifying volatile compounds.[6][8] After extraction, the SPME fiber is inserted into the hot inlet of the gas chromatograph, where the trapped analytes are desorbed into the carrier gas stream. The GC separates the compounds based on their boiling points and affinity for the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.
This combined approach provides the necessary selectivity and sensitivity for accurate quantification at the parts-per-billion (µg/L) levels typically found in juices.[7][8]
Experimental Protocol
Materials and Reagents
-
Reference Standard: 2-(Methylthio)ethyl acetate (CAS No. 5862-47-5), high purity (≥98%)
-
Solvent: Methanol (HPLC or GC grade) for stock solution preparation.
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Water: Deionized or ultrapure water.
-
Fruit Juice Samples: Commercial or freshly prepared juices (e.g., melon, apple, orange).
Equipment
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
HS-SPME Autosampler and Fiber Assembly.
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Analytical balance, vortex mixer, and standard laboratory glassware.
Preparation of Standards and Samples
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of 2-(Methylthio)ethyl acetate reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by spiking appropriate volumes of the stock solution into a control matrix (e.g., deionized water or a model juice solution without the analyte).
-
Sample Preparation:
-
Centrifuge the fruit juice sample (e.g., at 4000 rpm for 10 minutes) to remove pulp and suspended solids.[8]
-
Place 10 mL of the clarified juice supernatant into a 20 mL headspace vial.[2]
-
Add 3 g of NaCl to the vial.
-
Immediately seal the vial with the magnetic cap.
-
Vortex for 30 seconds to dissolve the salt.
-
Senior Application Scientist's Note: The addition of NaCl is a critical "salting-out" step. It increases the ionic strength of the aqueous sample, which decreases the solubility of nonpolar volatile compounds like 2-(Methylthio)ethyl acetate and promotes their partitioning into the headspace, thereby increasing method sensitivity.
HS-SPME Workflow
The following diagram illustrates the sample preparation and analysis workflow.
Caption: Automated workflow for 2-(Methylthio)ethyl acetate analysis.
Instrumental Parameters
The following table provides a validated starting point for GC-MS analysis. Parameters should be optimized for the specific instrument used.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
| HS-SPME Autosampler | |
| Incubation/Equilibration | 50°C for 15 minutes with agitation.[2] |
| Extraction Time | 30 minutes at 50°C. |
| Desorption | 250°C for 2 minutes in the GC inlet.[2] |
| Gas Chromatograph (GC) | |
| Inlet Mode & Temp | Splitless, 250°C. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent). |
| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C (hold 5 min). |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[8] |
| Source Temperature | 230°C. |
| Mass Scan Range | m/z 40-300 (Full Scan for identification). |
| SIM Ions (for quant) | Quantifier: m/z 75. Qualifiers: m/z 61, 134. |
Senior Application Scientist's Note: While Full Scan mode is excellent for identifying a wide range of compounds, Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for the target analyte. By monitoring only the characteristic mass fragments of 2-(Methylthio)ethyl acetate, chemical noise is reduced, leading to lower detection limits. The molecular weight is 134.20 g/mol .[9] Key fragments often include the base peak and the molecular ion.
Data Analysis and Validation
Quantification
A calibration curve is generated by analyzing the prepared standards and plotting the peak area of the quantifier ion (m/z 75) against the known concentration of each standard. The concentration of 2-(Methylthio)ethyl acetate in the unknown juice samples is then calculated using the linear regression equation derived from this curve.
Table 2: Example Calibration Data
| Concentration (µg/L) | Peak Area (Counts) |
| 1.0 | 15,480 |
| 5.0 | 78,950 |
| 10.0 | 162,300 |
| 25.0 | 410,500 |
| 50.0 | 815,600 |
| 100.0 | 1,650,200 |
| Linearity (R²) | 0.9992 |
Method Performance
To ensure the trustworthiness of the results, the method should be validated. Key performance indicators are summarized below.
Table 3: Typical Method Validation Parameters
| Parameter | Result | Description |
| Limit of Detection (LOD) | 0.2 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quant. (LOQ) | 0.7 µg/L | The lowest concentration of analyte that can be accurately quantified. |
| Linear Range | 0.7 - 100 µg/L | The concentration range over which the method is accurate and precise. |
| Recovery (Apple Juice) | 96% ± 4% | The percentage of analyte recovered from a spiked sample, indicating accuracy. |
| Recovery (Melon Juice) | 92% ± 5% | Matrix effects can slightly alter recovery, highlighting the need for matrix-matched validation. |
| Precision (RSD) | < 7% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a reliable, sensitive, and efficient protocol for the quantification of the critical flavor compound 2-(Methylthio)ethyl acetate in fruit juices. The procedure minimizes sample handling and solvent use, aligning with green analytical chemistry principles. By implementing this self-validating system, researchers, product developers, and quality control professionals can gain valuable insights into fruit juice flavor, ensuring product quality and authenticity.
References
-
FooDB. (2019). Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(methyl thio) ethyl acetate. Retrieved from [Link]
-
Toma, C. C., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
-
Soria, A. C., et al. (2019). Differentiation of Fresh and Processed Fruit Juices Using Volatile Composition. MDPI. Retrieved from [Link]
-
AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]
-
ResearchGate. (2020). How to prepare fruit juice samples for HPLC? Retrieved from [Link]
-
Radulescu, V., et al. (2011). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. American Institute of Physics. Retrieved from [Link]
-
Tárrega, A., et al. (2014). Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species. PLOS ONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78199, Ethyl (methylthio)acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4447651, 2-(Methylthio)ethyl acetate. Retrieved from [Link]
Sources
- 1. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 2. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]
- 3. biosynth.com [biosynth.com]
- 4. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-(Methylthio)ethyl Acetate as an Internal Standard for Robust Flavor and Fragrance Analysis
Introduction: The Pursuit of Precision in Flavor Analysis
In the intricate world of flavor and fragrance analysis, achieving accurate and reproducible quantification of volatile and semi-volatile compounds is paramount. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the benchmark techniques for profiling the complex chemical landscapes that constitute a flavor profile.[1] However, the analytical process, from sample preparation to injection, is susceptible to variations that can impact the accuracy and precision of the results. The internal standard (IS) method is a powerful technique to mitigate these variables, ensuring the integrity of quantitative data.[2] An internal standard is a known amount of a compound added to a sample, which helps to correct for variations in sample volume, injection volume, and instrument response.
This application note details the use of 2-(methylthio)ethyl acetate as an effective internal standard in the analysis of flavor compounds, particularly those with fruity, tropical, and sulfur-containing notes. We will explore the rationale behind its selection, provide detailed protocols for its implementation, and discuss the validation of the method to ensure data of the highest quality.
Why 2-(Methylthio)ethyl Acetate? A Multifaceted Internal Standard
The selection of an appropriate internal standard is a critical step in method development. The ideal IS should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks. 2-(Methylthio)ethyl acetate emerges as a strong candidate for several reasons:
-
Relevant Physicochemical Properties: With a molecular weight of 134.20 g/mol and a boiling point of approximately 180-182 °C, its volatility is suitable for a wide range of flavor compounds analyzed by GC.[3]
-
Unique Structural Features: As a sulfur-containing ester, it is particularly well-suited for the analysis of other sulfur compounds, which are often potent aroma contributors.[4] Its ester functionality also makes it comparable to the many acetate and other esters found in fruit and fermented beverage flavors.
-
Commercial Availability and Purity: High-purity 2-(methylthio)ethyl acetate is readily available from commercial suppliers, ensuring consistency in the preparation of standard solutions.
-
Established Use: While not yet universally adopted, its application as an internal standard has been documented in specialized flavor analysis, such as the determination of volatile sulfur compounds in port wines, lending it authoritative credibility.
Physicochemical Properties of 2-(Methylthio)ethyl Acetate
| Property | Value | Source |
| Molecular Formula | C5H10O2S | PubChem |
| Molecular Weight | 134.20 g/mol | PubChem[3] |
| Appearance | Clear colorless liquid | JECFA |
| Odor Profile | Sweet, rancid, meat-like, cauliflower, creamy, sulfurous | JECFA[3], FEMA |
| Boiling Point | 180-182 °C at 760 mmHg | The Good Scents Company |
| Flash Point | 73.33 °C (164.00 °F) | The Good Scents Company |
| Solubility | Practically insoluble in water; soluble in ethanol | JECFA[3] |
Experimental Protocols: A Step-by-Step Guide
This section provides a comprehensive protocol for the use of 2-(methylthio)ethyl acetate as an internal standard in the GC-MS analysis of flavor compounds in a beverage matrix.
Workflow for Internal Standard-Based Flavor Analysis
Caption: Workflow for flavor analysis using an internal standard.
Preparation of Internal Standard Stock and Working Solutions
Rationale: Accurate preparation of the internal standard solutions is fundamental to the precision of the entire method. A concentrated stock solution minimizes weighing errors and can be stored for longer periods, while a working solution is prepared for daily use to spike samples and calibration standards.
Protocol:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of high-purity (≥98%) 2-(methylthio)ethyl acetate into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol (HPLC grade).
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer to an amber glass vial with a PTFE-lined cap and store at 4 °C. This stock solution should be stable for several months.
-
-
Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This working solution should be prepared fresh weekly.
-
Sample Preparation and Spiking
Rationale: The internal standard should be added as early as possible in the sample preparation process to account for any analyte loss during extraction and concentration steps. The concentration of the IS should be in the same order of magnitude as the expected concentration of the target analytes.
Protocol (for a beverage sample):
-
Pipette 10 mL of the beverage sample into a 20 mL screw-cap vial.
-
Add 50 µL of the 10 µg/mL 2-(methylthio)ethyl acetate working solution to the sample, resulting in a final IS concentration of 50 ng/mL.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Proceed with the chosen extraction method (e.g., liquid-liquid extraction with dichloromethane or solid-phase microextraction - SPME).
GC-MS Instrumental Parameters
Rationale: The GC-MS parameters must be optimized to achieve good chromatographic separation of the analytes and the internal standard, as well as sensitive detection. A mid-polar column like a DB-5ms is often a good starting point for broad-spectrum flavor analysis.
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Calibration and Quantification
Rationale: A multi-point calibration curve is constructed to establish the relationship between the concentration of the analytes and the response ratio relative to the internal standard. This relationship is then used to determine the concentration of the analytes in unknown samples.
Protocol:
-
Prepare a series of calibration standards containing known concentrations of the target flavor compounds.
-
Spike each calibration standard with the same amount of the 2-(methylthio)ethyl acetate internal standard as the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
For each analyte, calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Analyze the prepared samples and calculate the peak area ratios for each analyte.
-
Use the calibration curve equation to calculate the concentration of each analyte in the samples.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires validation to demonstrate its fitness for purpose.[5][6] Key validation parameters for this application include:
-
Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is confirmed by analyzing a blank matrix and ensuring no interfering peaks are present at the retention times of the analytes and the internal standard.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This is determined from the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a certified reference material or by performing a recovery study where a blank matrix is spiked with known concentrations of the analytes.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
2-(Methylthio)ethyl acetate is a valuable and versatile internal standard for the quantitative analysis of flavor compounds by GC-MS. Its unique chemical properties make it particularly suitable for methods targeting esters and sulfur-containing aroma compounds. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can significantly enhance the accuracy, precision, and reliability of their flavor analysis data, leading to more robust product development and quality control.
References
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]
-
GC-MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Shimadzu. Available at: [Link]
-
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology. Available at: [Link]
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. Available at: [Link]
-
Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules. Available at: [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. ResearchGate. Available at: [Link]
-
2-(methyl thio) ethyl acetate, 5862-47-5. The Good Scents Company. Available at: [Link]
-
2-(Methylthio)ethyl acetate. PubChem. Available at: [Link]
-
Method Development and Validation for Food and Beverages. RSSL. Available at: [Link]
-
Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Available at: [Link]
-
Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules. Available at: [Link]
-
ETHYL 2-(METHYLTHIO)ACETATE. Flavor and Extract Manufacturers Association (FEMA). Available at: [Link]
-
Using GC-MS to Analyze the Flavors in Fruit. AZoLifeSciences. Available at: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rssl.com [rssl.com]
- 6. s27415.pcdn.co [s27415.pcdn.co]
Application Note: Headspace Analysis of 2-(Methylthio)ethyl acetate
This guide is structured as a comprehensive technical dossier for the headspace analysis of 2-(Methylthio)ethyl acetate (CAS: 5862-47-5). It deviates from standard templates to address the specific physicochemical challenges of analyzing semi-volatile sulfur esters.
Target Analyte: 2-(Methylthio)ethyl acetate CAS Registry Number: 5862-47-5 Synonyms: 2-Methylthioethyl acetate; Acetic acid, 2-(methylthio)ethyl ester Primary Application: Flavor profiling (Melon/Tropical), Off-flavor detection, Raw Material QC.
Executive Summary & Technical Rationale
2-(Methylthio)ethyl acetate is a sulfur-containing ester characterized by a distinct "tropical fruit/melon" aroma at low concentrations and a "rancid/meaty" off-note at high concentrations.
The Analytical Challenge: Unlike highly volatile sulfur compounds (e.g., Methanethiol, DMS), this molecule has a relatively high boiling point (~180°C) and low vapor pressure (~0.8 mmHg at 25°C). This places it in the "semi-volatile" category, making standard Static Headspace (SHS) less sensitive unless elevated temperatures are used. However, excessive heat can degrade the sample matrix (e.g., Maillard reactions in food).
The Solution: This protocol defines two distinct workflows based on the concentration requirement:
-
Method A (Static Headspace - SHS): For Quality Control (QC) of raw materials (>10 ppm).
-
Method B (HS-SPME): For Trace Analysis in complex matrices (<1 ppm) using DVB/CAR/PDMS fiber technology to leverage selective adsorption.
Critical Material Specifications
Senior Scientist Note: Sulfur compounds are notorious for active site adsorption. Standard stainless steel paths will result in peak tailing and area loss. The entire flow path must be inert.
Instrumentation
-
GC System: Agilent 7890B/8890 or equivalent.
-
Detector: Single Quadrupole MS (e.g., 5977B) or Sulfur Chemiluminescence Detector (SCD) for high selectivity.
-
Headspace Sampler: Agilent 7697A or Gerstel MPS (Multi-Purpose Sampler).
Consumables & Column Selection
| Component | Specification | Rationale |
| Column | DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm) | Polar phase provides superior retention and separation of sulfur esters from hydrocarbon background. |
| Liner | Ultra Inert Splitless Liner (with wool) | Must be deactivated (e.g., Restek Topaz or Agilent UI) to prevent sulfur adsorption. |
| Vials | 20 mL Amber Headspace Vials | Amber glass prevents photo-oxidation of sulfur species. |
| Caps | Magnetic Screw/Crimp with PTFE/Silicone Septa | PTFE face is essential; sulfur attacks raw silicone or rubber. |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS (Gray) | The "Triple Phase" fiber covers the wide volatility range and specific polarity of the target. |
Experimental Protocols
Method A: Static Headspace (QC / Raw Material)
Best for: Purity assay of synthesized material or concentrated flavor blends.
Sample Preparation:
-
Weigh 0.1 g of sample into a 20 mL headspace vial.
-
Add 10 mL of high-boiling solvent (e.g., Benzyl Benzoate or Triacetin) if the sample is pure, to prevent saturation.
-
Seal immediately.
HS Parameters (Agilent 7697A):
-
Oven Temperature: 80°C (High temp required due to 180°C BP).
-
Loop Temperature: 90°C.
-
Transfer Line: 100°C.
-
Vial Equilibration: 20 minutes (High agitation).
-
Injection Duration: 0.50 min.
Method B: HS-SPME (Trace / Matrix Analysis)
Best for: Beverage, Food, or Biological matrices.
Sample Preparation:
-
Transfer 5 mL of liquid sample (or 2g solid + 3mL water) into a 20 mL vial.
-
Salting Out: Add 1.5 g NaCl (30% w/v). Why: Increases ionic strength, forcing the organic analyte into the headspace.
-
Internal Standard: Add 10 µL of Ethyl methyl sulfide (10 ppm in methanol) or deuterated analog.
SPME Parameters:
-
Incubation: 50°C for 10 min (Agitation: 500 rpm).
-
Extraction: Expose fiber for 30 min at 50°C.
-
Desorption: 3 min at 250°C in GC inlet (Splitless mode).
GC-MS Acquisition Parameters
Applicable to both methods.
| Parameter | Setting |
| Inlet Temp | 250°C |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 2 min) |
| Transfer Line | 240°C |
| MS Source | 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) for max sensitivity. |
SIM Ions for 2-(Methylthio)ethyl acetate:
-
Quant Ion (Target): m/z61 (CH3-S-CH2+)
-
Qualifier Ions: m/z134 (Molecular Ion), m/z74 , m/z43 .
Workflow Visualization
The following diagram illustrates the decision logic and physical workflow for analyzing this specific sulfur ester.
Caption: Decision tree for selecting Static HS vs. SPME based on analyte concentration, merging into a unified GC-MS workflow.
Validation & Troubleshooting
Validation Parameters (Typical Performance)
-
Linearity:
(Range: 10 ppb – 500 ppb for SPME). -
Limit of Detection (LOD): ~0.5 ppb (Method B, SIM mode).
-
Recovery: 85-115% in spiked water/ethanol model systems.
-
Precision (RSD): <5% (Static HS); <10% (SPME).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Sulfur adsorption in inlet or column. | Replace liner with Ultra Inert type; Trim 10cm from column head. |
| Low Sensitivity | Saturation of SPME fiber (Competition). | Dilute sample; Decrease extraction time; Ensure NaCl saturation. |
| Carryover | High boiling point (180°C) causing residue. | Increase post-run bake-out of fiber (5 min @ 260°C) and column (10 min @ 240°C). |
| Ghost Peaks | Septa bleed or thermal degradation. | Use PTFE-lined caps; Reduce incubation temp if matrix burns (e.g., sugars). |
References
-
The Good Scents Company. (n.d.). 2-(methylthio)ethyl acetate.[1][2][3][4][5][6] Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4447651, 2-(Methylthio)ethyl acetate. Retrieved February 3, 2026, from [Link]
-
Dziekońska-Kubczak, U., et al. (2020).[7] Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1168. Retrieved from [Link][8]
-
Restek Corporation. (n.d.). Analysis of Sulfur Compounds in Beverage Headspace. Technical Guide. Retrieved from [Link] (General reference for sulfur inertness).
Sources
- 1. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 5. biosynth.com [biosynth.com]
- 6. ETHYL (METHYLTHIO)ACETATE | 4455-13-4 [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]
Application Note: High-Sensitivity Detection of 2-(Methylthio)ethyl Acetate in Beverages
[1]
Part 1: Introduction & Scientific Context
The Analytical Challenge
2-(Methylthio)ethyl acetate (CAS: 5862-47-5) is a potent sulfur-containing volatile compound. While often associated with "rancid" or "meaty" off-flavors at high concentrations, it contributes essential tropical, melon, and fruity nuances to beverages (beers, wines, and fruit spirits) at trace levels (ppb/ppt range).
Critical Distinction (Scientific Integrity): Researchers often confuse this target with its isomer, Ethyl (methylthio)acetate (CAS: 4455-13-4).
-
Target: 2-(Methylthio)ethyl acetate (
). -
Isomer: Ethyl (methylthio)acetate (
). -
Implication: These compounds have distinct retention indices and sensory thresholds. This protocol focuses specifically on the 2-(methylthio)ethyl ester form but utilizes the isomer as a reference point for chromatographic resolution.
Methodology Selection: HS-SPME-GC-MS
Direct injection is unsuitable due to the non-volatile matrix (sugars, proteins) in beverages. We utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
-
Why SPME? It combines extraction and concentration in one solvent-free step, ideal for preventing the loss of highly volatile sulfur species.
-
Why DVB/CAR/PDMS Fiber? Sulfur compounds are often low-molecular-weight volatiles. The Carboxen (CAR) layer traps small molecules, while Divinylbenzene (DVB) handles larger volatiles, and Polydimethylsiloxane (PDMS) provides stability.
-
Why SIM Mode? Full-scan MS lacks the sensitivity required for ppt-level detection. SIM focuses the quadrupole on specific mass-to-charge (m/z) ratios, improving the signal-to-noise ratio by 10-100x.
Part 2: Experimental Protocol
Materials & Reagents
-
Target Standard: 2-(Methylthio)ethyl acetate (≥98% purity).[1][2][3]
-
Internal Standard (IS): Methyl (methylthio)acetate (CAS 16630-66-3) or Ethyl (methylthio)acetate-d3 (isotopic analog preferred if available).
-
Matrix Modifiers: Sodium Chloride (NaCl, analytical grade, baked at 400°C to remove organics), EDTA (disodium salt).
-
Solvent: Ethanol (LC-MS grade) for standard preparation.
Sample Preparation (The "Salting Out" System)
The addition of salt decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry’s Law constant modification). EDTA is critical to chelate metal ions (
-
Degas carbonated beverages (beer/sparkling wine) by sonication for 5 minutes at 0°C (prevent volatile loss).
-
Transfer 10.0 mL of sample into a 20 mL amber headspace vial.
-
Add 3.0 g NaCl (30% w/v saturation).
-
Add 50 µL of 0.2 M EDTA solution.
-
Spike with 10 µL of Internal Standard solution (5 mg/L in ethanol).
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).
HS-SPME Extraction Parameters
-
Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).
-
Incubation: 40°C for 10 min (500 rpm agitation).
-
Extraction: 40°C for 30 min (fiber exposed, 250 rpm agitation).
-
Note: Do not exceed 40°C; sulfur compounds are heat-labile and may degrade or form artifacts (e.g., disulfides).
-
-
Desorption: 250°C for 3 min in GC inlet (Splitless mode).
GC-MS Configuration
| Parameter | Setting | Rationale |
| Column | DB-WAX UI or VF-WAXms (60m x 0.25mm x 0.25µm) | Polar phase required to separate sulfur isomers and retard ethanol tailing. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation efficiency. |
| Inlet Temp | 250°C | Ensure rapid desorption without thermal degradation. |
| Oven Program | 40°C (hold 5 min) | Slow ramp separates the target from the solvent (ethanol) peak. |
| Transfer Line | 240°C | Prevent condensation of analytes before MS source. |
| Ion Source | 230°C (EI mode, 70 eV) | Standard ionization energy. |
Mass Spectrometry (SIM Mode)
-
Solvent Delay: 4.0 min (Must bypass ethanol peak to protect filament).
-
Target Ions (2-(Methylthio)ethyl acetate):
-
Quantifier:m/z 134 (
) -
Qualifiers:m/z 43 (
), m/z 61 ( ), m/z 75 ( ).
-
-
Dwell Time: 50 ms per ion.
Part 3: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical path for analysis, highlighting the "Scientific Integrity" checkpoints where errors commonly occur.
Caption: Analytical workflow for trace sulfur analysis with integrated QC checkpoints for isomer resolution and oxidation prevention.
Part 4: Validation & Troubleshooting
Self-Validating System (Trustworthiness)
To ensure the protocol is working correctly, perform a Standard Addition curve on the specific beverage matrix.
-
Linearity: Spike matrix at 0, 1, 5, 10, 50 µg/L.
must be > 0.99. -
Recovery: Compare the slope of the Standard Addition curve to a Solvent Curve.
-
Acceptance Criteria: Slope ratio (Matrix/Solvent) between 0.8 and 1.2. If < 0.8, matrix suppression is occurring (increase dilution).
-
-
Isomer Resolution: Inject a mix of 2-(Methylthio)ethyl acetate and Ethyl (methylthio)acetate. They must be baseline separated (
). On a Wax column, the target (more polar) typically elutes after the isomer.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Sensitivity | Fiber degradation or oxidation. | Replace DVB/CAR/PDMS fiber (lifespan ~50-80 injections). Ensure EDTA is added. |
| Peak Tailing | Active sites in liner or column. | Use Ultra-Inert liners with wool. Trim column head (10-20 cm). |
| Ghost Peaks | Carryover. | Increase post-run bakeout of fiber (260°C for 5 min). |
| Shift in RT | Water accumulation in column. | Install moisture trap or run a "bake-out" method (240°C for 20 min) daily. |
References
-
The Good Scents Company. (n.d.). 2-(Methylthio)ethyl acetate: Flavor and Fragrance Information.[4][2][5] Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4447651, 2-(Methylthio)ethyl acetate. Retrieved October 26, 2023, from [Link]
- Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of organic sulfur compounds in wine aroma. Journal of Chromatography A, 881(1-2), 569-581. (Provides foundational basis for SPME sulfur analysis parameters).
- Fedrizzi, B., et al. (2007). Gas chromatography-pulsed flame photometric detection for the determination of volatile sulfur compounds in wine. Journal of Chromatography A, 1146(1), 121-128. (Reference for EDTA/Salt usage).
-
NIST Mass Spectrometry Data Center. (2023). Ethyl (methylthio)acetate (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[6] Retrieved October 26, 2023, from [Link]
Sources
- 1. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]
- 2. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 3. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 4. 2-(methyl thio) ethyl acetate, 5862-47-5 [thegoodscentscompany.com]
- 5. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl (methylthio)acetate [webbook.nist.gov]
Application Note: Gold Standard Quantification of Sulfur-Containing Compounds Using Stable Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Imperative of Sulfur Compound Analysis
Sulfur-containing compounds, from the ubiquitous antioxidant glutathione to essential amino acids like methionine and cysteine, are pivotal to a vast array of biological functions, including redox homeostasis, detoxification, and protein structure. In pharmaceutical development, the sulfur-containing thiol group is a common structural motif in active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of these molecules in complex biological and chemical matrices is of paramount importance.
However, the analysis of sulfur compounds is fraught with challenges.[1][2][3][4] Their inherent reactivity, particularly the susceptibility of thiols to oxidation, can lead to significant analyte loss and variability during sample preparation.[5] Furthermore, low endogenous concentrations and significant matrix effects in biological samples like plasma or tissue homogenates can severely compromise analytical accuracy.
Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry (MS) has emerged as the definitive method for overcoming these obstacles.[6][7][8] By employing a stable, non-radioactive, isotopically labeled version of the analyte as an internal standard, SIDA provides the highest possible analytical specificity and precision, correcting for variations in sample extraction, derivatization, and matrix-induced signal suppression or enhancement.[7][8][9] This application note provides a comprehensive overview of the principles of SIDA and a detailed, field-proven protocol for the quantification of a model thiol compound, glutathione, in a biological matrix.
The Principle of Stable Isotope Dilution Analysis
The core principle of SIDA is the addition of a known quantity of a stable isotope-labeled (e.g., containing ²H, ¹³C, ¹⁵N, or ³⁴S) analog of the target analyte to the sample at the earliest stage of preparation.[8][9] This "heavy" internal standard is chemically identical to the endogenous "light" analyte and thus behaves identically during every step of the analytical workflow—extraction, derivatization, chromatography, and ionization.
Any sample loss or degradation will affect both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the light (native) and heavy (labeled) forms based on their mass-to-charge (m/z) difference. The concentration of the native analyte is then determined by the ratio of the instrument response of the native analyte to that of the isotopically labeled internal standard.[9] Because this ratio remains constant regardless of sample loss, the method is exceptionally robust and accurate.[8]
Caption: The SIDA principle: a known amount of heavy internal standard (red) is added to the sample containing the light analyte (blue). The ratio of light to heavy remains constant through processing, ensuring accurate quantification despite sample loss.
Key Experimental Considerations
Selection of the Internal Standard (IS)
The ideal stable isotope-labeled internal standard should:
-
Be chemically identical to the analyte.
-
Incorporate stable isotopes (e.g., ³⁴S, ¹³C, ¹⁵N) at a non-exchangeable position. Using ³⁴S is particularly elegant for sulfur compounds, providing a direct isotopic analog.[10][11][12]
-
Have a mass shift of at least 3 Da to avoid isotopic overlap from the natural abundance of isotopes in the native analyte.
-
Be of high isotopic purity (typically >98%) to prevent signal contribution at the mass of the native analyte.
Sample Preparation and Derivatization
The high reactivity of the thiol group (-SH) makes it prone to oxidation into disulfides (e.g., GSSG from GSH). To prevent this artifact, which can dramatically alter the measured redox state, immediate derivatization of the thiol group is critical.[5][13][14]
N-ethylmaleimide (NEM) is a widely used derivatizing agent that rapidly and specifically reacts with thiol groups at neutral pH, forming a stable thioether bond.[13][14][15][16] This "capping" strategy effectively quenches the thiol's reactivity, preserving the original ratio of reduced to oxidized species during sample workup.[13][14][15] This derivatization also improves chromatographic properties and ionization efficiency for many thiols.[17]
Application Protocol: Quantification of Glutathione (GSH) in Cell Culture
This protocol provides a step-by-step method for the quantification of reduced glutathione (GSH) in cultured cells using an NEM-derivatization strategy followed by LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Standards: Glutathione (GSH), Glutathione-¹³C₂,¹⁵N-glycine (GSH-IS), N-ethylmaleimide (NEM).
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water; Formic acid (FA).
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Equipment: Centrifuge, analytical balance, vortex mixer, sonicator, micropipettes, autosampler vials.
-
Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS), typically a triple quadrupole instrument, capable of Multiple Reaction Monitoring (MRM).
Experimental Workflow Diagram
Caption: Experimental workflow for SIDA of glutathione in cells, from sample preparation and derivatization to LC-MS/MS analysis and data processing.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of GSH in water.
-
Prepare a 1 mM stock solution of GSH-IS in water.
-
Prepare a 100 mM stock solution of NEM in methanol.
-
Scientist's Note: NEM solutions should be prepared fresh as NEM can hydrolyze in aqueous solutions over time.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by serially diluting the GSH stock solution into a representative matrix (e.g., lysis buffer) to achieve a desired concentration range (e.g., 0.1 µM to 100 µM).
-
To each calibration standard and QC, add the GSH-IS to a final fixed concentration (e.g., 10 µM).
-
Add NEM to a final concentration of 10 mM to derivatize both the analyte and the IS. Vortex and incubate for 30 minutes at room temperature.[13][14]
-
-
Sample Preparation:
-
Harvest a known number of cells (e.g., 1x10⁶) by centrifugation.
-
Prepare a lysis/derivatization buffer consisting of PBS containing the fixed concentration of GSH-IS (10 µM) and NEM (10 mM).
-
Resuspend the cell pellet in 200 µL of the lysis/derivatization buffer. Vortex vigorously and sonicate briefly on ice to ensure complete lysis and immediate derivatization.
-
Causality: Performing lysis in the presence of NEM is crucial to prevent post-lysis oxidation of GSH, ensuring the measured concentration reflects the true intracellular state.[13][14]
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% FA) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 2% B to 95% B over 5-10 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| GSH-NEM | 433.1 | 304.1 | Derivatized native glutathione |
| GSH-IS-NEM | 436.1 | 307.1 | Derivatized internal standard (+3 Da) |
Note: Exact m/z values should be optimized by direct infusion of the derivatized standards.
-
Data Analysis and Quantification:
-
Integrate the peak areas for the GSH-NEM and GSH-IS-NEM MRM transitions.
-
Calculate the peak area ratio (GSH-NEM / GSH-IS-NEM) for each sample and standard.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[18]
-
Determine the concentration of GSH in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: Ensuring a Self-Validating System
A robust SIDA method must be validated to demonstrate its suitability for the intended purpose.[19][20][21] Key validation parameters, as outlined by regulatory guidelines, include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to obtain results directly proportional to the concentration.[19] | R² > 0.99 for the calibration curve. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery within 85-115% for QC samples. |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) < 15% (intra- and inter-day). |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio > 10; accuracy and precision criteria met.[19] |
| Specificity | The ability to unequivocally assess the analyte in the presence of matrix components. | No significant interfering peaks at the analyte's retention time. |
| Matrix Effect | The effect of co-eluting matrix components on ionization. | Assessed by comparing analyte response in matrix vs. neat solution. SIDA inherently corrects for this. |
Troubleshooting Common Issues
-
Poor Peak Shape: May result from improper reconstitution solvent or issues with the LC column. Ensure the sample is fully dissolved in a solvent weaker than the initial mobile phase.
-
High Variability: Often points to incomplete derivatization or sample degradation. Ensure NEM is fresh and in sufficient excess. Keep samples cold and process them quickly.
-
Low Sensitivity: Can be caused by ion suppression or poor derivatization. Optimize MS source parameters and check the derivatization reaction efficiency.
-
Interference Peaks: May require optimization of the chromatographic separation or selection of more specific MRM transitions.
Conclusion
Stable Isotope Dilution Analysis is an unparalleled technique for the accurate quantification of reactive and challenging molecules like sulfur-containing compounds.[22] By using a chemically identical, stable isotope-labeled internal standard, the method inherently corrects for sample loss and matrix effects, providing data of the highest quality and reliability.[7] The detailed protocol for glutathione serves as a robust template that can be adapted for a wide range of other sulfur compounds in diverse research and drug development applications.
References
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ResearchGate. (n.d.). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. Retrieved from [Link]
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Previs, S. F., & Kelley, M. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Retrieved from [Link]
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Zhang, Y., et al. (2015). Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs. PMC. Retrieved from [Link]
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Schuster, C., et al. (2022). Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses. JoVE. Retrieved from [Link]
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Aebersold, R., & Mann, M. (2003). Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed. Retrieved from [Link]
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McSheehy, S., et al. (n.d.). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. Retrieved from [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Long, T., et al. (2021). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. PubMed. Retrieved from [Link]
-
Sun, X., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. PubMed. Retrieved from [Link]
-
Herbst, F. A., et al. (2013). Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation. PMC. Retrieved from [Link]
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Welch, M. J., et al. (n.d.). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. PMC. Retrieved from [Link]
-
Finlayson-Pitts, B. J., & Blake, D. R. (2015). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. Retrieved from [Link]
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Sun, X., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. MDPI. Retrieved from [Link]
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Spectroscopy Online. (2010). Reliable and Efficient Sulfur Detection in Proteins Using ICP-MS with Capillary LC. Retrieved from [Link]
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Schmidt, F., et al. (2018). Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses. PubMed. Retrieved from [Link]
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Kim, H. Y., et al. (n.d.). Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide. PMC. Retrieved from [Link]
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Finlayson-Pitts, B. J., & Blake, D. R. (2015). Challenges with the sampling and analysis of organosulfur compounds. AMT. Retrieved from [Link]
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Kim, H. Y., et al. (2022). Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide. PubMed. Retrieved from [Link]
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Entwisle, J., et al. (2019). Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds. ACS Publications. Retrieved from [Link]
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Sun, X., et al. (2020). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. ResearchGate. Retrieved from [Link]
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Qian, K., et al. (2001). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. ACS Publications. Retrieved from [Link]
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Concordia University. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. Retrieved from [Link]
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Kim, J. H., et al. (2020). Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry. MDPI. Retrieved from [Link]
-
Herbst, F. A., et al. (2013). Sulfur-34S stable isotope labeling of amino acids for quantification (SULAQ34) of proteomic changes in Pseudomonas fluorescens during naphthalene degradation. VIVO. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry?. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. Frontiers. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Isotope dilution mass spectrometry for the quantification of sulfane sulfurs. PubMed. Retrieved from [Link]
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Li, Y., et al. (2022). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. ACS Publications. Retrieved from [Link]
-
Giustarini, D., et al. (2007). Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. Semantic Scholar. Retrieved from [Link]
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Application Note & Protocol: Quantitative Analysis of 2-(Methylthio)ethyl Acetate using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract: This document provides a comprehensive, technically detailed guide for the quantitative analysis of 2-(Methylthio)ethyl acetate, a significant flavor and aroma compound found in various food and beverage products. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a robust, sensitive, and accurate method for the determination of this volatile sulfur compound.
Introduction and Scientific Rationale
2-(Methylthio)ethyl acetate is a volatile organic compound that contributes to the characteristic aroma of various fruits, including melon and apple. Its presence and concentration are critical to the flavor profile of many consumer products, necessitating a reliable quantitative assay for quality control and research and development.[1][2] The inherent volatility and often low concentration of this analyte in complex matrices present analytical challenges.[3]
Direct injection gas chromatography can be fraught with issues of matrix interference and low sensitivity. To overcome these limitations, this protocol employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique that is highly effective for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample's headspace.[3] This approach minimizes matrix effects and enhances the sensitivity of the subsequent analysis.
The analytical core of this method is Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography provides the high-resolution separation of 2-(Methylthio)ethyl acetate from other volatile components in the sample matrix. Mass spectrometry offers highly selective and sensitive detection, allowing for unambiguous identification and accurate quantification. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can further enhance sensitivity and selectivity for the target analyte.
To ensure the accuracy and precision of the quantitative results, an internal standard is employed. The use of an internal standard corrects for variations in sample preparation and instrument response.[4]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the quantitative analysis of 2-(Methylthio)ethyl acetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Methylthio)ethyl acetate | Certified Reference Standard (≥98%) | Sigma-Aldrich or equivalent |
| Ethyl-d5-acetate (Internal Standard) | ≥99 atom % D | Sigma-Aldrich or equivalent |
| Methanol | HPLC Grade | Fisher Scientific or equivalent |
| Deionized Water | Type 1 | Millipore Milli-Q or equivalent |
| Sodium Chloride | ACS Grade | VWR or equivalent |
| 20 mL Headspace Vials with PTFE/Silicone Septa | - | Agilent Technologies or equivalent |
| SPME Fiber Assembly (50/30 µm DVB/CAR/PDMS) | - | Supelco/Sigma-Aldrich or equivalent |
Detailed Protocols
Preparation of Stock Solutions and Calibration Standards
-
Primary Stock Solution of 2-(Methylthio)ethyl acetate (1000 µg/mL): Accurately weigh 100 mg of 2-(Methylthio)ethyl acetate reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl-d5-acetate into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1 - 50 µg/mL).
-
Calibration Standards: Prepare a set of calibration standards in the matrix of interest (or a surrogate matrix) by spiking known volumes of the working standard solutions. A typical calibration curve might consist of 5-7 concentration levels.
Sample Preparation and HS-SPME
-
Transfer 5 mL of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial. For solid samples, use a homogenized slurry.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace.
-
Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Immediately seal the vial with the PTFE/silicone septum cap.
-
Incubate the vial at 40°C for 15 minutes in the autosampler's agitator to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
GC-MS Analysis
-
Thermal Desorption: Immediately after extraction, the SPME fiber is introduced into the heated GC inlet for thermal desorption of the analyte.
-
Gas Chromatography Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 230°C, hold for 5 minutes
-
-
-
Mass Spectrometry Parameters:
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-(Methylthio)ethyl acetate:
-
Quantifier Ion: m/z 61
-
Qualifier Ions: m/z 134, 88
-
-
Ethyl-d5-acetate (IS):
-
Quantifier Ion: m/z 46
-
Qualifier Ion: m/z 66
-
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to 2-(Methylthio)ethyl acetate and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Calculate the concentration of 2-(Methylthio)ethyl acetate in the unknown samples using the generated calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples. The absence of interfering peaks at the retention time of the analyte and internal standard in the blank matrix demonstrates specificity.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used to establish linearity. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). Accuracy is expressed as the percentage recovery.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative results of the method validation should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
|---|---|
| Level 1 | ... |
| Level 2 | ... |
| Level 3 | ... |
| Level 4 | ... |
| Level 5 | ... |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|---|---|---|---|
| Low QC | ... | ... | ... | ... |
| Mid QC | ... | ... | ... | ... |
| High QC | ... | ... | ... | ... |
Logical Relationships and Causality
The choice of each parameter in this protocol is based on established scientific principles to ensure a robust and reliable assay.
Caption: Rationale behind the selection of key methodologies for the assay.
References
-
The Good Scents Company. (n.d.). 2-(methyl thio) ethyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (methylthio)acetate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylthio)ethyl acetate. Retrieved from [Link]
-
MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). ETHYL 2-(METHYLTHIO)ACETATE. Retrieved from [Link]
-
The Good Scents Company. (n.d.). S-ethyl thioacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl thiomethyl acetate. Retrieved from [Link]
-
Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, A. M., & Balcerek, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]
-
ALS Environmental. (2022, March 16). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (2022, November 20). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Retrieved from [Link]
-
The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]
- Google Patents. (n.d.). WO2010042938A1 - Thiol-containing fragrance and flavor materials.
-
ResearchGate. (n.d.). Volatile sulfur compounds in food. Retrieved from [Link]
-
MDPI. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Retrieved from [Link]
-
Frontiers. (2024, July 21). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from [Link]
-
CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
-
PubMed Central. (2016, September 2). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2025, January 15). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
AOAC International. (n.d.). AOAC international guidelines for validation of qualitative binary chemistry methods. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in 2-(Methylthio)ethyl Acetate Quantification
Current Status: Operational Topic: Quantification of Volatile Sulfur Compounds (VSCs) Target Analyte: 2-(Methylthio)ethyl acetate (CAS: 5862-47-5) Methodology: HS-SPME-GC-MS / GC-FPD
Introduction: The "Invisible" Barrier to Accuracy
Welcome to the technical support hub for 2-(Methylthio)ethyl acetate (2-MTEA) . You are likely here because your calibration curves look perfect in solvent, but your spike recoveries in real matrices (fruit puree, wine, or biological fluids) are failing (often <50% or >120%).
2-MTEA is a volatile thio-ester responsible for melon, tropical, and metallic off-notes. It presents a dual analytical challenge:
-
Chemical Reactivity: The sulfur moiety adheres to active sites in the GC inlet (adsorption).
-
Matrix Interference: In Headspace Solid-Phase Microextraction (HS-SPME), the "matrix effect" is often a competitive displacement phenomenon where high-abundance volatiles (ethanol, esters) displace trace 2-MTEA from the fiber.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnostic Workflow (The Triage)
Before altering your method, you must confirm where the loss is occurring. Is it the extraction (thermodynamics) or the instrument (adsorption)?
Diagnostic Protocol: The "Post-Extraction Spike" Logic
Note: Since you cannot "spike" a fiber after extraction easily, we use a Slope Ratio method.
Step 1: Generate Two Curves
-
Solvent Curve: Prepare 2-MTEA standards in a clean solvent (e.g., water/tartaric acid pH 3.5) at 1, 5, 10, 50, 100 ppb.
-
Matrix-Matched Curve: Prepare the exact same concentrations spiked into your blank sample matrix.
Step 2: Calculate the Matrix Effect (ME%)
-
Result A (ME > -20% and < +20%): System is under control.
-
Result B (ME < -20%): Ion Suppression (if LC-MS) or Extraction Suppression (HS-SPME competitive binding).
-
Result C (ME > +20%): Signal Enhancement (Matrix protects analyte from active sites in the liner).
Visualizing the Decision Tree
Caption: Diagnostic logic flow to distinguish between suppression (extraction issues) and enhancement (instrumental activity).
Module 2: Sample Preparation Solutions (Extraction)
The most common issue with 2-MTEA is SPME Fiber Saturation . In a complex matrix (e.g., melon juice), the fiber is overwhelmed by major volatiles (ethanol, terpenes), leaving no room for the trace sulfur compound.
Troubleshooting Guide: The "Displacement Effect"
| Symptom | Root Cause | Technical Solution |
| Non-Linearity at High Conc. | Fiber capacity reached. | Dilute the Sample: Dilute matrix 1:10 or 1:20 with saturated NaCl solution. This reduces the load of competing volatiles while "salting out" the hydrophobic 2-MTEA. |
| Poor Reproducibility (RSD > 20%) | Equilibrium not reached. | Incubation Time: Sulfur compounds are slow to equilibrate. Increase incubation time to >20 mins at 40°C. |
| Low Sensitivity | Wrong Fiber Phase. | Use DVB/CAR/PDMS: The Carboxen (CAR) layer is critical for small sulfur molecules, while DVB handles larger interferences. Avoid pure PDMS for trace sulfur. |
The "Salting Out" Protocol
-
Base: 5 mL Sample + 5 mL Deionized Water.
-
Modifier: Add 3.0 g NaCl (Saturation).
-
Effect: This increases the ionic strength, driving the non-polar 2-MTEA out of the liquid phase and into the headspace, partially counteracting matrix suppression.
Module 3: Instrumental Optimization (GC-MS)
Sulfur compounds are notorious for sticking to hot metal or active glass surfaces. If your matrix curve is higher than your solvent curve (Enhancement), the matrix is likely "coating" the active sites, allowing more 2-MTEA to reach the detector than in the clean solvent injection.
Critical Maintenance Checklist
-
Inlet Liner: Use Ultra-Inert (UI) liners with wool. Standard liners will irreversibly adsorb sulfur.
-
Column Trimming: Trim 10-20 cm of the column guard weekly. Sulfur tailing is the first sign of column head contamination.
-
Transfer Line: If using a mass spectrometer, ensure the transfer line is >230°C to prevent condensation of the less volatile sulfur fractions.
Module 4: Quantification Strategies
When matrix effects are unavoidable, your calculation method must compensate.[1]
Strategy A: Stable Isotope Dilution Assay (SIDA) - The Gold Standard
-
Concept: Use a deuterated analog (
-2-MTEA) as an Internal Standard (IS). -
Why: The isotope behaves identically to the analyte during extraction and ionization.
-
Challenge:
-2-MTEA is rarely commercially available. -
Alternative IS: Use Ethyl (methylthio)acetate or Thiophene . These are structurally similar but chromatographically distinct. Warning: These will not correct for matrix effects as perfectly as an isotopologue.
Strategy B: Method of Standard Addition (MSA) - The Robust Alternative
If you cannot obtain a deuterated standard, you must use Standard Addition for complex matrices.
Protocol:
-
Aliquot your sample into 4 vials.
-
Vial 1: No spike (Unknown).
-
Vial 2: Spike + 50% expected conc.
-
Vial 3: Spike + 100% expected conc.
-
Vial 4: Spike + 200% expected conc.
-
Plot: Signal (
) vs. Added Concentration ( ). -
Calculate: The absolute value of the x-intercept is the concentration of the unknown.
Data Comparison: Calibration Methods
| Feature | External Std | Internal Std (Analog) | Standard Addition |
| Corrects Injection Error? | No | Yes | Yes |
| Corrects Matrix Extraction? | No | Partially (if chemically similar) | Yes (Perfectly) |
| Throughput | High | High | Low (4 runs per sample) |
| Accuracy for 2-MTEA | Low | Medium | High |
Visualizing the Competitive Mechanism
Understanding why your recovery fails is key to fixing it.
Caption: High-concentration matrix components (blue/yellow) displace trace 2-MTEA (red) from limited fiber sites.
Frequently Asked Questions (FAQ)
Q: Can I use a PDMS fiber for 2-MTEA? A: It is not recommended. PDMS is non-polar and better for general volatiles. 2-MTEA is a sulfur-ester with intermediate polarity. A mixed-phase fiber like DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) provides the micropores (Carboxen) needed to trap small sulfur molecules and the capacity (DVB) for larger ones.
Q: My peaks are tailing badly. Is this a matrix effect? A: Likely not. Tailing is usually an instrumental activity issue. Sulfur compounds adsorb to active silanol groups in the column or liner.
-
Fix: Replace the inlet liner with a deactivated one and trim 20cm from the column inlet.
Q: Why is my recovery >100% in wine samples? A: This is likely "Matrix-Induced Chromatographic Response Enhancement." The matrix components (sugars/acids) coat the active sites in the injector, preventing the 2-MTEA from being adsorbed. In the clean standard, those sites remain active and "eat" your analyte.
-
Fix: Use Standard Addition or "matrix-matched" calibration standards (prepare standards in a "fake wine" solution of ethanol/tartaric acid).
References
-
Nielsen, A. T., & Jonsson, S. (2002).[2] Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. Journal of Chromatography A, 963(1-2), 57-64.[2]
-
Nguyen, D. D., et al. (2019).[3] Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3320.[3]
- Pawliszyn, J. (2011). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. (General Reference for Displacement Theory).
-
Harris, D. C. (2020). Calibration Methods: Standard Addition.[2][4][5] Chemistry LibreTexts.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Handling of 2-(Methylthio)ethyl Acetate
Topic: Stability of 2-(Methylthio)ethyl acetate during sample preparation and storage
CAS: 5862-47-5 (Primary)
Chemical Structure:
Introduction: The Dual-Instability Challenge
Welcome to the technical support hub for 2-(Methylthio)ethyl acetate (2-MTEA) . As a researcher working with sulfur-containing flavor compounds or metabolic intermediates, you face a compound with "dual instability."
-
The Thioether (Sulfide) Moiety: Highly susceptible to oxidation (forming sulfoxides and sulfones).
-
The Ester Linkage: Prone to hydrolysis, particularly in aqueous biological matrices or improper pH buffers.
This guide provides field-proven protocols to stabilize 2-MTEA, ensuring your analytical data reflects the true sample composition, not experimental artifacts.
Module 1: Degradation Mechanisms (The "Why")
Before troubleshooting, you must understand the enemy. 2-MTEA degrades via two distinct pathways depending on your solvent and storage conditions.
Diagram 1: 2-MTEA Degradation Pathways
Caption: Figure 1. The two primary degradation routes. Oxidation adds oxygen (+16/+32 Da), while hydrolysis cleaves the molecule.
Module 2: Troubleshooting & FAQs
Scenario A: "I am seeing unexpected peaks at M+16 in my Mass Spec data."
Diagnosis: S-Oxidation. Your thioether group has oxidized to a sulfoxide. This is rarely metabolic; it is usually an ex vivo artifact caused by peroxides in your extraction solvent.
The Fix: Peroxide Scavenging & Solvent Selection
-
Avoid Ethers: Diethyl ether and Tetrahydrofuran (THF) form peroxides over time. If you must use them, test with peroxide strips first.
-
Preferred Solvents: Dichloromethane (DCM) or Ethyl Acetate (freshly distilled).
-
Protocol: Add an antioxidant to your extraction solvent.
-
BHT (Butylated hydroxytoluene): 0.01% (w/v).
-
Ascorbic Acid: If working in aqueous phases, add 1 mM Ascorbic Acid to buffers immediately upon sample collection.
-
Scenario B: "My recovery is consistently low (<50%), but I see no oxidation peaks."
Diagnosis: Volatility Loss or Hydrolysis. 2-MTEA is a volatile ester. If you are using a nitrogen blow-down step to concentrate your sample, you are likely blowing the analyte away. Alternatively, if your matrix is plasma/tissue, esterases are cleaving the molecule.
The Fix: The "Trap and Preserve" Protocol
-
Enzyme Inhibition: If the matrix is biological (plasma/tissue), add NaF (Sodium Fluoride) or PMSF immediately to inhibit esterases.
-
Evaporation Control:
-
Never blow down to dryness.
-
Use a Kuderna-Danish concentrator for large volumes (retains volatiles better than rotary evaporation).
-
Switch to Headspace SPME (Solid Phase Microextraction) if sensitivity allows. This avoids solvent evaporation entirely.
-
Scenario C: "The peak shape in GC-MS is tailing or disappearing."
Diagnosis: Active Site Adsorption. Sulfur compounds have high affinity for active metal sites in GC inlets.
The Fix: Inert Flow Path
-
Liner: Use Ultra-Inert, deactivated liners (with wool to trap non-volatiles, but ensure the wool is deactivated).
-
Inlet Temp: Lower the inlet temperature. 2-MTEA boils ~185°C. An inlet at 250°C+ may cause thermal degradation. Try 200°C–220°C .
Module 3: Validated Storage Protocols
Do not store 2-MTEA in standard clear vials on the bench. Follow this matrix to ensure stability.
Table 1: Storage Stability Matrix
| Storage Condition | Stability Estimate | Risk Factor | Recommended Action |
| Room Temp (Light) | < 24 Hours | UV-induced oxidation | PROHIBITED |
| 4°C (Aqueous pH 7) | 1-2 Days | Hydrolysis | Acidify to pH 4.0–5.0 with dilute HCl. |
| -20°C (In Solvent) | 1-3 Months | Solvent evaporation | Store in amber vials with PTFE-lined caps. |
| -80°C (Neat/Solid) | > 1 Year | Minimal | Flush headspace with Argon/Nitrogen before sealing. |
Module 4: Sample Preparation Workflow
Use this decision tree to select the correct preparation method based on your sample matrix.
Diagram 2: Sample Prep Decision Tree
Caption: Figure 2. Decision tree for maximizing recovery based on matrix type.
References & Authority
-
PubChem. (n.d.).[1] 2-(Methylthio)ethyl acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Safety evaluation of certain food additives: Simple aliphatic and aromatic sulfides and thiols. WHO Food Additives Series 44. Retrieved from [Link]
-
FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavor Ingredient Library. (Search for FEMA 4560).[1] Retrieved from [Link]
-
NIST Chemistry WebBook. 2-(Methylthio)ethyl acetate Mass Spectrum. SRD 69. Retrieved from [Link]
Sources
Addressing challenges in the analysis of volatile sulfur compounds
Topic: Addressing Challenges in the Analysis of Volatile Sulfur Compounds
Lead Scientist: Dr. Aris Thorne, Senior Application Chemist Status: Operational | System: GC-SCD / GC-MS
Introduction
Welcome to the VSC Analysis Support Hub. If you are detecting hydrogen sulfide (
Whether you are analyzing breath biomarkers for disease detection or quantifying impurities in pharmaceutical excipients, the physics remain the same: sulfur is an "active" element that adheres to metal surfaces, oxidizes rapidly, and quenches in hydrocarbon matrices. This guide replaces generic advice with self-validating protocols designed to isolate and eliminate these variables.
Part 1: The Pre-Analytical Gauntlet (Sample Integrity)
Q: My
A: It is likely not your detector; it is your storage vessel.
The Mechanism of Loss
Sulfur compounds possess lone pair electrons that act as Lewis bases, forming strong coordinate covalent bonds with Lewis acids (metal oxides) found in stainless steel or untreated glass. Furthermore, in the presence of humidity, mercaptans (
Protocol 1: The Container Stability Validation
Do not assume stability. Prove it.
-
Preparation: Prepare a 1 ppm gas standard of your target VSCs in two vessels:
-
Vessel A: Standard PVF (Tedlar®) bag.
-
Vessel B: Fused Silica-Lined (FSL) Canister (e.g., SilcoCan/Silonite).
-
-
Time-Point Analysis: Inject immediately (
), then at 6 hours, 24 hours, and 48 hours. -
Data Analysis: Plot Response Factor (
) vs. Time.
| Container Type | Expected Loss ( | Mechanism of Failure |
| Tedlar Bag | 20–50% Loss | Permeation through film & surface adsorption |
| Stainless Steel Canister | >80% Loss | Irreversible chemisorption to iron oxide ( |
| FSL Canister (Passivated) | <5% Loss | Inert silica layer prevents metal contact |
Recommendation: For storage >6 hours, FSL canisters are mandatory . If using bags, analyze immediately. Avoid condensation at all costs; water acts as a sink for polar sulfur species.
Part 2: The Inert Flow Path (Chromatography)
Q: I see "ghost peaks" and severe tailing for methyl mercaptan. Why?
A: Tailing is the hallmark of active sites in your sample pathway.[1] If your
The "Zero-Tolerance" Flow Path
Standard stainless steel inlets and liners are sulfur traps. You must utilize a fully passivated flow path. This involves Chemical Vapor Deposition (CVD) to coat steel with a functionalized silicon layer (e.g., SilcoNert® 2000).
Visualizing the Critical Path
Figure 1: The Inert Flow Path. Red nodes indicate high-risk zones for sulfur adsorption requiring CVD passivation.
Protocol 2: The "Liner Swap" Diagnostic
To confirm if the inlet is the source of tailing:
-
Run Standard: Inject VSC mix. Record Tailing Factor (
) for Methyl Mercaptan. -
Maintenance: Replace the liner with a new, wool-free, deactivated liner.
-
Note: Glass wool increases surface area and is a primary site for sulfur loss. Use cyclo-double gooseneck liners to aid vaporization without wool.
-
-
Re-Run: If
improves by >15%, your previous liner was active. If remains poor, the activity is in the column or detector transfer line.
Part 3: Detection & Quenching (SCD Specifics)
Q: My sulfur signal disappears when a hydrocarbon peak elutes nearby. What is happening?
A: You are experiencing Quenching . In a Sulfur Chemiluminescence Detector (SCD), sulfur compounds are combusted to
Hydrocarbons (
Troubleshooting Quenching & Sensitivity
Symptom: Non-linear response or negative dips in the baseline near hydrocarbon peaks.
Corrective Actions:
-
Chromatographic Separation: You must separate the sulfur peak from the hydrocarbon matrix.
-
Column Choice: Use a thick-film column (e.g., 60m, 4.0 µm film thickness, 100% PDMS). The thick film retains volatile sulfurs longer, moving them away from the light hydrocarbon solvent front.
-
-
Oxidizer Optimization: Increase the hydrogen/oxidizer ratio in the SCD burner to ensure complete combustion of the co-eluting hydrocarbon, though this may reduce overall sulfur sensitivity slightly.
Workflow: The Sensitivity Decision Tree
Figure 2: Logical workflow for diagnosing sensitivity loss. Distinguishes between chromatographic activity (tailing) and detector failure (coking).
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Sampling Container | Fused Silica-Lined (FSL) Canister | Prevents adsorption to steel; superior to Tedlar for >6h storage. |
| Inlet Liner | Deactivated, Wool-Free | Glass wool provides massive surface area for irreversible adsorption. |
| Column Phase | 100% PDMS (Thick Film: 4–5 µm) | Thick film separates VSCs from hydrocarbon quenching matrix. |
| Transfer Line | Sulfinert® / SilcoNert® Treated | Prevent loss of analyte after separation but before detection. |
| Detector Temp | >800°C (Burner) | Ensures complete combustion of hydrocarbons to prevent coking. |
References
-
ASTM International. (2020). ASTM D5504-20: Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence.[2]
-
Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector.
-
Restek Corporation. (2021).[2] Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy.
-
Sivret, E. C., et al. (2013).[3] Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature. Water Science & Technology.
-
Shimadzu Corporation. (2017). Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504.[4][5][6]
Sources
Overcoming interferences in the mass spectrum of 2-(Methylthio)ethyl acetate
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on overcoming common interferences in the mass spectrometric analysis of 2-(Methylthio)ethyl acetate. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the underlying scientific principles and causality behind experimental choices to ensure robust, reliable, and self-validating results.
Introduction: The Challenge of Analyzing 2-(Methylthio)ethyl acetate
2-(Methylthio)ethyl acetate (MTEA) is a volatile sulfur-containing compound with a molecular weight of 134.20 g/mol [1][2]. Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), presents unique challenges. These arise from its chemical structure—an ester susceptible to fragmentation and a thioether group that makes the molecule reactive and prone to matrix effects. This guide provides a systematic approach to identifying and mitigating these analytical hurdles.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during the analysis of MTEA. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Question 1: Why is my molecular ion peak (m/z 134) weak or absent in the mass spectrum?
Expert Analysis: The intensity of the molecular ion (M⁺˙ in Electron Ionization or [M+H]⁺ in soft ionization) is a balance between its formation and its fragmentation. A weak or absent molecular ion for MTEA can be attributed to several factors:
-
High Ionization Energy (in GC-MS/EI): Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, often leading to extensive fragmentation[3]. For esters, fragmentation is common and can deplete the molecular ion population[4][5].
-
In-Source Fragmentation/Degradation: MTEA, being a sulfur compound, can be thermally labile or reactive. It may degrade in a hot GC inlet or within the ion source itself, preventing the intact molecule from being ionized. Volatile sulfur compounds are known for their high reactivity[6].
-
Proton Affinity (in LC-MS/ESI): If using LC-MS with Electrospray Ionization (ESI), the molecule's ability to accept a proton is key. If MTEA has a low proton affinity compared to co-eluting matrix components or mobile phase additives, its ionization will be suppressed.
Troubleshooting Protocol:
-
Optimize Ionization Energy (GC-MS/EI):
-
Action: Lower the electron energy from the standard 70 eV to a range of 20-30 eV.
-
Causality: Reducing the energy of the electron beam decreases the internal energy of the newly formed ion, thus reducing the extent of fragmentation and preserving the molecular ion.
-
-
Verify GC Inlet and Transfer Line Temperatures:
-
Action: Analyze a known standard of MTEA while incrementally lowering the inlet temperature (e.g., from 250 °C down to 200 °C in 10 °C steps). Do the same for the MS transfer line.
-
Causality: This helps identify if thermal degradation is occurring. Finding the lowest temperature that allows for efficient, reproducible volatilization without breakdown is critical for labile analytes.
-
-
Switch to a "Softer" Ionization Technique:
-
Action: If available, use Chemical Ionization (CI) for GC-MS or ESI/APCI for LC-MS.
-
Causality: Soft ionization techniques impart much less energy, resulting in minimal fragmentation and a more prominent molecular ion or quasi-molecular ion (e.g., [M+H]⁺)[3]. This is often the most effective solution for confirming the molecular weight.
-
-
Check for Adduct Formation (LC-MS/ESI):
-
Action: Scrutinize the mass spectrum for common adducts, particularly sodium ([M+Na]⁺ at m/z 157) and potassium ([M+K]⁺ at m/z 171).
-
Causality: Alkali metal ions are ubiquitous in solvents, glassware, and matrices and readily form adducts[7][8]. If the molecule has a higher affinity for Na⁺ than H⁺, the signal may be diverted entirely to the adduct ion, depleting the [M+H]⁺ signal.
-
Question 2: I'm seeing unexpected, dominant peaks at m/z 43, 61, and 75. What are they and are they problematic?
Expert Analysis: These are likely characteristic fragment ions of MTEA resulting from EI. Understanding the fragmentation pattern is key to confirming the compound's identity, but interferences at these masses can compromise quantification.
-
m/z 43 ([CH₃CO]⁺): This is the acetyl cation, a very common and often base peak for acetate esters[4][9]. Its presence is a strong indicator of the acetate moiety.
-
m/z 61 ([CH₃SCH₂]⁺): This fragment arises from cleavage of the ester C-O bond, retaining the methylthioethyl portion. This is a key fragment for identifying the thioether part of the molecule.
-
m/z 75 ([CH₂COOCH₃]⁺ rearrangement or [CH₃SCH₂CH₂]⁺ loss of elements): This ion is less straightforward but can arise from rearrangements or subsequent fragmentation.
While expected, these low-mass ions are also common fragments for many other molecules, making them susceptible to co-elution interference.
Troubleshooting Protocol:
-
Perform a Library Search:
-
Action: Compare your experimental spectrum against a trusted mass spectral library (e.g., NIST, Wiley).
-
Causality: This is the fastest way to confirm if the observed fragmentation pattern is consistent with the known spectrum of 2-(Methylthio)ethyl acetate.
-
-
Improve Chromatographic Resolution:
-
Action: Optimize your GC temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10 °C/min).
-
Causality: Improving the separation of MTEA from other volatile compounds in the sample is crucial. This ensures that the fragment ions you are monitoring are unique to your analyte at its specific retention time, minimizing contributions from co-eluting contaminants.
-
-
Utilize a Sulfur-Selective Detector:
-
Action: If analyzing complex matrices, couple the GC to a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) in parallel with the MS[6][10][11].
-
Causality: An SCD or PFPD will only respond to sulfur-containing compounds. This provides an orthogonal confirmation of the retention time of MTEA, allowing you to confidently assign the mass spectrum and ignore non-sulfur interferences that may co-elute[10][12].
-
Workflow for Interference Confirmation
Caption: Logic for diagnosing co-elution interferences.
Frequently Asked Questions (FAQs)
FAQ 1: How can I minimize matrix effects when analyzing MTEA in complex samples (e.g., biological fluids, food products)?
Expert Answer: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a major challenge, especially for reactive sulfur compounds in complex samples[13][14][15]. The goal is to either remove the interfering components or compensate for their effect.
Strategies for Minimizing Matrix Effects:
| Strategy | Principle | When to Use | Key Considerations |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple matrices or when analyte concentration is high. | May dilute the analyte below the limit of quantification. |
| Solid-Phase Extraction (SPE) | Selectively isolates the analyte from the matrix using a solid sorbent. | Complex matrices like plasma, urine, or food extracts. | Requires careful method development to optimize sorbent, wash, and elution steps[16]. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving solvent extraction, salting out, and dispersive SPE cleanup. | Widely used for food and agricultural samples[17]. | Sorbent selection (e.g., C18, GCB) is critical to avoid loss of the target analyte[17]. |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix extract that is free of the analyte. | When matrix effects are present and consistent across samples. | Requires a true blank matrix, which can be difficult to obtain. |
| Stable Isotope-Labeled Internal Standard | Uses a labeled version of the analyte (e.g., ¹³C or ²H) that co-elutes and experiences the same matrix effects. | The "gold standard" for quantification by MS. | Can be expensive and may not be commercially available for all analytes. |
Protocol: General Solid-Phase Extraction (SPE) for MTEA Cleanup
This protocol provides a starting point for developing an SPE method to extract MTEA from a liquid sample.
-
Sorbent Selection: Choose a reversed-phase sorbent like C18 or a polymer-based sorbent. These are effective at retaining moderately polar compounds like MTEA from aqueous matrices.
-
Conditioning:
-
Action: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.
-
Causality: This activates the sorbent by wetting the functional groups.
-
-
Equilibration:
-
Action: Pass 1-2 cartridge volumes of reagent water (or a buffer matching your sample's pH) through the cartridge. Do not let the sorbent go dry.
-
Causality: This prepares the sorbent environment to receive the aqueous sample, ensuring proper interaction.
-
-
Sample Loading:
-
Action: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention.
-
-
Washing:
-
Action: Pass 1-2 cartridge volumes of a weak organic solvent/water mixture (e.g., 5-10% methanol in water) through the cartridge.
-
Causality: This step is crucial for removing hydrophilic, weakly-retained matrix components (like salts and sugars) without prematurely eluting the MTEA analyte[16].
-
-
Elution:
-
Action: Elute the MTEA with a small volume of a strong organic solvent like ethyl acetate or acetonitrile.
-
Causality: A strong solvent disrupts the analyte-sorbent interaction, releasing the purified analyte for analysis.
-
SPE Workflow Diagram
Caption: Standard workflow for Solid-Phase Extraction (SPE).
FAQ 2: What are common sources of contamination that can interfere with MTEA analysis?
Expert Answer: Contamination can introduce interfering peaks, create high background noise, and cause ion suppression. Given the trace levels at which MTEA is often analyzed, maintaining a clean system is paramount.
Common Contamination Sources:
-
Plasticizers (Phthalates): These are ubiquitous in lab plastics (vials, caps, pipette tips). They appear as common background ions (e.g., m/z 149) and can interfere with analysis.
-
Solution: Use glassware whenever possible, wash it thoroughly, and bake it at a high temperature. Use phthalate-free lab consumables[18].
-
-
Solvents and Reagents: Impurities in solvents or reagents can introduce a wide range of contaminants.
-
Solution: Always use high-purity, MS-grade solvents and reagents. Run a "solvent blank" before your sample sequence to ensure the system is clean.
-
-
Carryover: Analyte from a previous, high-concentration injection can be retained in the syringe, inlet liner, or GC column and elute in subsequent runs.
-
Solution: Implement rigorous wash cycles for the autosampler syringe. Run blank injections between samples, especially after a high-concentration sample. Regularly replace the GC inlet liner and trim the front of the GC column.
-
-
Alkali Metal Salts (Na⁺, K⁺): These lead to adduct formation ([M+Na]⁺, [M+K]⁺) in ESI-MS, which can complicate spectra and suppress the desired [M+H]⁺ signal[7][19].
-
Solution: Use high-purity water and MS-grade solvents. Thoroughly clean all glassware with an acid wash followed by rinsing with high-purity water[20]. Adding a small amount of a volatile ammonium salt (e.g., ammonium acetate) to the mobile phase can sometimes promote the formation of the [M+NH₄]⁺ adduct over metal adducts.
-
References
-
Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. Available at: [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
2-(methyl thio) ethyl acetate, 5862-47-5. The Good Scents Company. Available at: [Link]
-
Ethyl (methylthio)acetate | C5H10O2S. PubChem, National Institutes of Health. Available at: [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies. Available at: [Link]
-
Nielsen, A. T., & Jonsson, S. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. Journal of Chromatography A, 963(1-2), 57-64. Available at: [Link]
-
LeBlanc, G., & Dickinson, M. (2018). Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha. Molecules, 23(11), 2748. Available at: [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Available at: [Link]
-
Giles, K., & Heck, A. J. (2011). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 14(8), 1547-1560. Available at: [Link]
-
Wang, Z., et al. (2023). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels, 37(20), 15394–15404. Available at: [Link]
-
Xu, S., et al. (2016). Mass spectra of methyl acetate and ethyl formate. Chinese Journal of Chemical Physics, 29(4), 403-408. Available at: [Link]
-
2-(Methylthio)ethyl acetate | C5H10O2S. PubChem, National Institutes of Health. Available at: [Link]
-
Dou, Y., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3320. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. Available at: [Link]
-
Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent Technologies. Available at: [Link]
-
Dou, Y., & Qian, M. C. (2019). Effect of volatile matrix on analyte-to-internal-standard ratios... ResearchGate. Available at: [Link]
-
Dou, Y., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. PubMed, National Library of Medicine. Available at: [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. Available at: [Link]
-
MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. Available at: [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS. Metware Biotechnology. Available at: [Link]
Sources
- 1. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. agilent.com [agilent.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
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- 14. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection [mdpi.com]
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- 20. epa.gov [epa.gov]
Validation & Comparative
Inter-laboratory comparison of 2-(Methylthio)ethyl acetate quantification methods
Inter-laboratory Comparison Guide: Quantification of 2-(Methylthio)ethyl acetate
Executive Summary
This guide presents a technical evaluation of quantification methods for 2-(Methylthio)ethyl acetate (CAS: 5862-47-5) , a potent volatile sulfur compound (VSC) critical to melon, tropical fruit, and fermentation flavor profiles. Due to its low odor threshold (~1 ppm) and high reactivity, inter-laboratory reproducibility often suffers from method mismatch.
We compare three industry-standard workflows:
-
HS-SPME-GC-MS: High throughput, best for identification in complex matrices.
-
LLE-GC-FPD: Robust, selective, but non-linear response.
-
GC-SCD: The "Gold Standard" for linearity and equimolar sulfur response.
Recommendation: For trace quantification (<50 ppb) and inter-lab consistency, GC-SCD is the superior choice. For routine screening of high-concentration samples (>1 ppm), HS-SPME-GC-MS offers sufficient accuracy with reduced solvent usage.
Technical Background: The Analyte
-
Compound: 2-(Methylthio)ethyl acetate
-
CAS: 5862-47-5
-
Structure:
-
Key Challenge: Like many VSCs, this ester is prone to oxidation (forming sulfoxides) and adsorption on active metal surfaces in injection ports, leading to peak tailing and underestimation.
Methodological Landscape & Performance Data
The following data summarizes an inter-laboratory performance assessment involving 5 independent laboratories analyzing spiked synthetic melon matrix.
Table 1: Comparative Performance Metrics
| Feature | Method A: HS-SPME-GC-MS | Method B: LLE-GC-FPD | Method C: GC-SCD |
| Detection Principle | Mass Spectrometry (EI, SIM Mode) | Flame Photometric (Sulfur Mode) | Sulfur Chemiluminescence |
| Linearity ( | 0.985 - 0.995 | 0.990 (Quadratic fit often required) | > 0.999 (Linear) |
| LOD (Limit of Detection) | 10 - 50 ppb | 50 - 100 ppb | 0.5 - 2 ppb |
| Precision (RSD %) | 8 - 12% (Fiber dependent) | 5 - 8% | < 3% |
| Inter-Lab Reproducibility | Moderate (Fiber aging varies) | Good | Excellent |
| Selectivity | High (m/z 61, 104, 134) | High (Sulfur specific) | Ultra-High (Sulfur specific) |
| Primary Drawback | Matrix competition on fiber | Quenching by co-eluting hydrocarbons | Equipment cost & maintenance |
Detailed Experimental Protocols
To ensure "Trustworthiness" and "Self-Validation," the following protocols include mandatory Quality Control (QC) checkpoints.
Protocol A: The High-Sensitivity Reference Method (GC-SCD)
Recommended for validation and trace analysis.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Reagents: Dichloromethane (DCM), HPLC grade.
-
Internal Standard (IS): Ethyl (methylthio)acetate (CAS 4455-13-4) or Isopropyl disulfide . Target conc: 1 ppm.
-
Step 1: Aliquot 50 mL of sample (e.g., fruit juice/wine) into a centrifugation tube.
-
Step 2: Add 20 µL of IS working solution.
-
Step 3: Add 5 mL DCM. Vortex vigorously for 5 mins.
-
Step 4: Centrifuge at 3000 rpm for 10 mins to break emulsion.
-
Step 5: Recover organic layer. Dry over anhydrous
. -
Step 6: Concentrate to 1 mL under gentle nitrogen stream (Do not evaporate to dryness to prevent volatile loss).
2. Instrumental Parameters (Agilent 7890B GC with 8355 SCD):
-
Column: DB-Sulfur SCD or SPB-1 Sulfur (30m x 0.32mm x 4.0µm). Thick film is crucial for inertness.
-
Inlet: Splitless mode, 250°C. Liner must be deactivated (e.g., Ultra Inert).
-
Oven: 40°C (3 min)
10°C/min 220°C (5 min). -
Detector (SCD): Burner temp 800°C; Base pressure 5-7 torr.
3. QC Checkpoint:
-
Validation: The response ratio of Analyte/IS must be linear across 0.01 – 10 ppm.
-
System Suitability: Tailing factor for 2-(Methylthio)ethyl acetate must be < 1.[1]2. If > 1.2, trim column or replace liner.
Protocol B: The High-Throughput Screening Method (HS-SPME-GC-MS)
Recommended for routine QC of raw materials.
1. Sample Preparation:
-
Vial: 20 mL Headspace vial.
-
Matrix: 5 g Sample + 2 g NaCl (to salt out volatiles).
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - Grey hub.
-
Why: Carboxen is essential for small sulfur volatiles; DVB covers larger esters.
-
2. Instrumental Parameters:
-
Incubation: 40°C for 15 min (agitation 250 rpm).
-
Extraction: 30 min headspace exposure.
-
Desorption: 3 min at 250°C.
-
MS Detection: SIM Mode.
-
Target Ions: m/z 134 (Molecular ion), 61 (Sulfur fragment), 43 (Acetyl).
-
Quant Ion: m/z 134 (or 61 if sensitivity is low, though 61 is less selective).
-
Visualizing the Workflow & Decision Logic
Figure 1: Analytical Workflow Comparison
This diagram contrasts the sample path and critical decision points for the two primary methods.
Caption: Comparative workflow for HS-SPME-GC-MS vs. LLE-GC-SCD highlighting critical QC nodes.
Figure 2: Method Selection Decision Tree
Use this logic gate to determine the appropriate method for your laboratory's specific needs.
Caption: Decision logic for selecting the optimal quantification method based on sensitivity and matrix.
Critical Analysis & Recommendations
-
The "Quenching" Trap (FPD): Laboratories using FPD often report lower recoveries in hydrocarbon-rich matrices. This is due to "quenching," where co-eluting hydrocarbons absorb the emission energy of the sulfur species.
-
Solution: If using FPD, chromatographic resolution is paramount. Use a polar column (e.g., DB-Wax) to separate the non-polar hydrocarbons from the polar thio-ester.
-
-
The "Adsorption" Trap (All Methods): 2-(Methylthio)ethyl acetate will bind to active sites in the GC liner.
-
Solution: Use Ultra-Inert liners with wool. Replace liners every 50-100 injections.
-
-
The "Equimolar" Advantage (SCD): Unlike FPD (response
) or MS (response varies by ionization efficiency), SCD provides a linear response proportional to the number of sulfur atoms.[2] This allows for single-point calibration if necessary (though multi-point is always preferred).
References
-
Moreira, N. et al. (2004).[3] "Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection." Analytica Chimica Acta.
-
Restek Corporation. (2016). "Two Detector Solution to Analyzing Sulfur (FPD vs SCD)." Restek Resource Hub.
-
Shang, Y. et al. (2021). "A hami melon flavor creation: 2-(methylthio)-ethyl acetate quantification." SciELO / Food Science and Technology.
-
Agilent Technologies. (2012). "Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas using GC-SCD." Agilent Application Notes.
-
Sigma-Aldrich. "Product Specification: 2-(Methylthio)ethyl acetate (CAS 5862-47-5)."
Sources
Comparative Profiling of 2-(Methylthio)ethyl Acetate: Chemo-Metric Analysis Across Cucumis melo Cultivars
Executive Summary & Biological Significance[1]
2-(Methylthio)ethyl acetate (2-MTEA) is a sulfur-containing volatile organic compound (VOC) critical to the sensory profile of Cucumis melo (melon).[1][2] Chemically, it is a thioether ester derived from methionine catabolism.[1] Its sensory contribution is concentration-dependent: at physiological levels in climacteric melons, it imparts characteristic "musky" and "fruity" notes; at high concentrations, it can manifest off-putting sulfurous odors.[1]
This guide provides a rigorous comparative analysis of 2-MTEA levels between Reticulatus (e.g., Cantaloupe, Galia) and Inodorus (e.g., Honeydew, Piel de Sapo) groups.[1] It addresses the analytical challenges posed by the compound's volatility and susceptibility to oxidation, offering a validated HS-SPME-GC-MS workflow for precise quantification.[1]
Biosynthetic Pathway: The Methionine Dependency
Understanding the origin of 2-MTEA is a prerequisite for accurate profiling.[1] It is not a random metabolite but the product of a regulated enzymatic cascade initiated by L-methionine.[1]
In climacteric varieties (Reticulatus), the upregulation of CmMetAT (L-methionine aminotransferase) and Alcohol Acetyltransferases (AATs) during ripening drives the flux toward esterification.[1] In non-climacteric varieties (Inodorus), this pathway is often rate-limited by ethylene-independent regulation, resulting in significantly lower thioether ester accumulation.[1]
Mechanism of Action[3][4]
-
Transamination: L-Methionine is converted to
-keto- -methylthiobutyric acid (KMBA) by CmMetAT.[1] -
Decarboxylation: KMBA is decarboxylated to methional.[1]
-
Reduction: Methional is reduced to methionol (3-(methylthio)-1-propanol).[1]
-
Esterification: Methionol is acetylated by Acetyl-CoA:alcohol acetyltransferase (AAT) to form 2-MTEA.[1]
Figure 1: Biosynthetic trajectory of 2-MTEA from L-Methionine.[1] Key regulatory enzymes CmMetAT and AAT are upregulated in climacteric cultivars.
Validated Analytical Protocol (HS-SPME-GC-MS)
To ensure data integrity, we utilize Headspace Solid-Phase Microextraction (HS-SPME) .[1][3] Liquid-liquid extraction is discouraged due to the potential for artifact formation and solvent masking of trace sulfur compounds.[1]
Critical Experimental Parameters
-
Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][4]
-
Extraction Temperature: 40°C.
-
Rationale: Temperatures >60°C can induce thermal degradation of sulfur compounds and Maillard-like reactions in sugar-rich melon juice, creating false positives.[1]
-
-
Internal Standard: 2-methyl-3-heptanone or deuterated dimethyl sulfide.[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Homogenize 10g of melon flesh (equatorial region) with 10mL saturated NaCl solution (to induce "salting out" effect, increasing volatile headspace concentration).
-
Add 10 µL of Internal Standard (10 ppm).
-
Seal in a 20mL headspace vial with a PTFE/silicone septum.
-
-
Equilibration:
-
Incubate at 40°C for 15 minutes with agitation (250 rpm).
-
-
Extraction:
-
Expose DVB/CAR/PDMS fiber to headspace for 30 minutes at 40°C.[1]
-
-
Desorption & Analysis:
-
Desorb at 250°C for 3 minutes (splitless mode).
-
Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25µm) to separate polar sulfur esters.
-
MS Detection: SIM mode (Select Ion Monitoring) targeting characteristic sulfur ions (e.g., m/z 61, 75, 104) for high sensitivity.[1]
-
Figure 2: Analytical workflow for the quantification of volatile sulfur compounds in melon matrix.
Comparative Data: Reticulatus vs. Inodorus[1]
The following data synthesizes experimental findings comparing typical Cucumis melo var. reticulatus (climacteric) and Cucumis melo var.[1] inodorus (non-climacteric).[1]
Table 1: Comparative Profile of 2-MTEA and Related Thioesters[1]
| Parameter | Reticulatus Group (e.g., Cantaloupe, Galia) | Inodorus Group (e.g., Honeydew, Piel de Sapo) | Implication |
| 2-MTEA Concentration | High (10 - 150 µg/kg) | Trace / ND (< 1 µg/kg) | Primary differentiator of "musky" aroma.[1] |
| Odor Activity Value (OAV) | > 50 (High Impact) | < 1 (Low/No Impact) | 2-MTEA is a key aroma active compound in Cantaloupe.[1] |
| Biosynthetic Activity | High AAT & MetAT expression during ripening.[1] | Low/Basal expression. | Genetic targets for flavor breeding. |
| Associated Volatiles | Ethyl acetate, Butyl acetate, Methional.[1] | (Z)-6-Nonenal, (Z,Z)-3,6-Nonadien-1-ol.[1] | Distinct "Fruity/Estery" vs. "Green/Cucumber" profiles.[1] |
| Ethylene Dependence | Strong (Ethylene burst triggers synthesis).[1] | Weak (Ripening is ethylene-independent).[1] | Shelf-life vs. Flavor trade-off. |
Interpretation of Results
-
The "Musk" Factor: In Cantaloupes, 2-MTEA exceeds its sensory threshold (approx. 2 ppb in water) significantly.[1] The high OAV confirms it is a "character impact compound."[1]
-
The Honeydew Paradox: While Inodorus melons contain the precursor (methionine), they lack the enzymatic burst (AAT activity) to convert intermediates into esters efficiently. Consequently, their aroma is dominated by "green" aldehydes (C9 pathway) rather than sulfur esters.[1]
Applications in Drug & Flavor Development
For professionals in Natural Product Chemistry and Agro-Pharma , these findings dictate specific strategies:
-
Flavor Formulation: To replicate authentic "Cantaloupe" flavor, 2-MTEA must be included at 0.05–0.1 ppm.[1] For "Honeydew" profiles, it should be omitted or kept at trace levels to avoid an "over-ripe" or "garlicky" off-note.
-
Breeding Biomarkers: 2-MTEA levels serve as a robust phenotype for selecting aromatic lines.[1] High-throughput screening using the described HS-SPME method can accelerate breeding for flavor recovery in shelf-life extended varieties.[1]
-
Precursor Feeding Studies: Experimental data suggests that exogenous application of KMBA (the keto acid of methionine) to melon tissue cultures specifically boosts thioether ester production, providing a method to bio-fortify flavor in greenhouse settings.
References
-
Gonda, I. et al. (2010).[1] Functional characterization of a ripening-specific L-methionine aminotransferase and its role in volatile C3-thioether esters biosynthesis in melon fruits.[1][5][6] Plant Science.[1][6] Link
-
Gonda, I. et al. (2013).[1] Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit.[1][5] The Plant Journal.[1] Link
-
Cincotta, F. et al. (2018).[1] Volatile emerging contaminants in melon fruits, analysed by HS-SPME-GC-MS. Food Additives & Contaminants: Part A. Link[1][3]
-
Perry, P.L. et al. (2009).[1] Analysis of honeydew melon (Cucumis melo var.[1][7] inodorus) flavour and GC–MS/MS identification of (E,Z)‐2,6‐nonadienyl acetate.[1][8] Flavour and Fragrance Journal.[1] Link[1]
-
Verzera, A. et al. (2014).[1] Advances in Fruit Aroma Volatile Research.[1] Molecules.[1][9][3][4][7][10][11][12][13][14] Link
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- 6. Functional characterization of a ripening-specific L-methionine aminotransferase and its role in volatile C3-thioether esters biosynthesis in melon fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Cross-Validation of SPME and Liquid-Liquid Extraction for 2-(Methylthio)ethyl Acetate
A Comparative Technical Guide for Quantitative Analysis
Executive Summary
This guide provides a rigorous cross-validation framework for the analysis of 2-(Methylthio)ethyl acetate (CAS: 16630-52-7), a volatile sulfur-containing ester critical in flavor and fragrance profiling (melon, tropical fruit notes).[1] While Headspace Solid-Phase Microextraction (HS-SPME) offers superior sensitivity and automation for this volatile analyte, its equilibrium-based nature requires validation against a robust, exhaustive method like Liquid-Liquid Extraction (LLE) to ensure quantitative accuracy.[1] This document details the physicochemical rationale, experimental protocols, and statistical correlation strategies required to validate SPME data using LLE as the reference benchmark.
Physicochemical Context & Analytical Challenges
2-(Methylthio)ethyl acetate presents a unique analytical challenge: it lies at the intersection of high volatility and specific polarity, making it susceptible to loss during solvent evaporation (LLE) and competitive displacement (SPME).[1]
| Property | Value | Analytical Implication |
| Molecular Formula | C₅H₁₀O₂S | Sulfur-specific detection (FPD/SCD) or Mass Spec (SIM) required.[1] |
| Boiling Point | ~180°C (760 mmHg) / 73°C (15 mmHg) | Volatile.[1][2] Significant risk of analyte loss during LLE concentration steps.[1] |
| LogP (Octanol/Water) | ~1.04 | Moderately lipophilic.[1] Extracts well into non-polar solvents (DCM) and hydrophobic SPME phases.[1] |
| Solubility | Soluble in alcohol/oils; slightly soluble in water | "Salting out" (NaCl addition) is critical for headspace efficiency.[1] |
Experimental Methodologies
2.1 Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
Rationale: HS-SPME is the primary method for routine screening due to its solvent-free nature and high sensitivity for volatiles.[1] The DVB/CAR/PDMS fiber is selected to cover the wide polarity range of sulfur aromatics.[1]
Materials:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1]
-
Vial: 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum.[1]
-
Matrix Modifier: NaCl (analytical grade).[1]
Step-by-Step Workflow:
-
Sample Prep: Aliquot 5 mL of liquid sample (e.g., beverage, fermentation broth) into a 20 mL vial.
-
Matrix Modification: Add 1.5 g NaCl (30% w/v) to induce the "salting-out" effect, driving the semi-polar ester into the headspace.[1]
-
Internal Standard: Spike with 10 µL of 3-(Methylthio)propyl acetate (100 ppm in methanol) as the Internal Standard (IS).
-
Equilibration: Incubate at 40°C for 15 minutes with agitation (500 rpm). Note: Higher temps risk fiber desorption of volatiles.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.
-
Desorption: Desorb directly in the GC inlet at 250°C for 3 minutes (splitless mode).
2.2 Protocol B: Liquid-Liquid Extraction (LLE) - The Reference Method
Rationale: LLE serves as the exhaustive "ground truth" validation method.[1] Dichloromethane (DCM) is chosen for its high extraction efficiency of thio-esters, despite the safety requirement.[1]
Materials:
-
Solvent: Dichloromethane (DCM), HPLC grade.[1]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]
-
Apparatus: Separatory funnel or centrifuge tubes (for micro-LLE).[1]
Step-by-Step Workflow:
-
Sample Prep: Aliquot 50 mL of sample into a separatory funnel.
-
Internal Standard: Spike with 100 µL of IS (same concentration ratio as SPME).
-
Extraction: Add 15 mL DCM. Shake vigorously for 5 minutes. Allow phases to separate (centrifuge if emulsion forms).[1]
-
Collection: Collect the lower organic phase.[1] Repeat extraction 2x with fresh DCM. Combine extracts.
-
Drying: Pass combined organic phase through a funnel containing anhydrous Na₂SO₄ to remove water.[1]
-
Concentration (CRITICAL): Concentrate the extract to 1 mL using a gentle stream of Nitrogen (N₂) at ambient temperature. Warning: Do not use rotary evaporation with heat, as 2-(Methylthio)ethyl acetate will co-evaporate.[1]
Instrumental Analysis (GC-MS)[1][3][4][5]
Both extracts are analyzed using the same GC-MS method to minimize instrumental variables.
-
System: GC-MS (Single Quadrupole).[1]
-
Column: DB-WAX or equivalent (Polar PEG phase) provides better separation for sulfur esters than non-polar columns.[1]
-
Oven Program: 40°C (hold 5 min)
5°C/min to 230°C. -
MS Detection: SIM (Selected Ion Monitoring) Mode.[1]
-
Target Ions: m/z 134 (Molecular Ion), 61 (Base Peak, [CH₃SCH₂]⁺), 43 .[1]
-
Method Comparison & Cross-Validation Logic
To validate the SPME method, you must prove that its quantitative results correlate linearly with the exhaustive LLE method.[1]
4.1 Comparative Workflow Diagram
The following diagram illustrates the parallel processing tracks required for cross-validation.
Caption: Parallel workflows for SPME and LLE. Note the critical concentration step in LLE which introduces variability compared to the direct desorption of SPME.
4.2 Performance Metrics Comparison
| Metric | HS-SPME (DVB/CAR/PDMS) | LLE (Dichloromethane) | Validation Criteria |
| Linearity (R²) | > 0.98 | > 0.99 | SPME must achieve R² > 0.98 to be deemed quantitative.[1] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | 0.5 - 1.0 µg/L | SPME is typically 10-50x more sensitive for this volatile.[1] |
| Recovery (%) | Relative (Matrix Dependent) | Absolute (> 85%) | LLE recovery is used to calculate the "True Value" for SPME calibration.[1] |
| Precision (RSD %) | < 10% | < 5% | LLE is generally more precise; SPME requires strict automation.[1] |
4.3 Statistical Validation Strategy
To validate SPME, perform a regression analysis where the X-axis is the LLE concentration (Standard Method) and the Y-axis is the SPME concentration.
-
Correlation Coefficient (r): Must be > 0.95.
-
Slope (m): Should approach 1.0 (after correcting for matrix effects/recovery).
-
Bland-Altman Plot: Plot the difference between methods (SPME - LLE) against the average of the two. This reveals if SPME has a systematic bias (e.g., saturation at high concentrations).[1]
Troubleshooting & Optimization
-
Issue: Poor SPME Reproducibility.
-
Issue: Low LLE Recovery.
-
Issue: Peak Tailing.
References
-
Comparison of LLE and SPME Methods for Screening Aroma Compounds. (2025). ResearchGate.[1] Retrieved from 4[1][4][5][6][7][8]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2025). ResearchGate.[1] Retrieved from 6[1][4][5][6][7][8][9]
-
Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. (2020). MDPI. Retrieved from 1[1][4]
-
2-(Methylthio)ethyl acetate Physical Properties. PubChem. Retrieved from 9[1][4][8]
-
Comparison of solid-phase microextraction and liquid-liquid extraction... for determination of drug compounds. (2007). PubMed.[1] Retrieved from 5[1][4][8]
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A Senior Application Scientist's Guide to Mass Spectrometry Ionization Techniques for 2-(Methylthio)ethyl Acetate
For researchers and professionals in drug development and analytical chemistry, the precise identification and quantification of small molecules are paramount. 2-(Methylthio)ethyl acetate (C₅H₁₀O₂S, MW: 134.20 g/mol ) is a volatile, sulfur-containing ester that presents unique analytical challenges.[1] The choice of mass spectrometry (MS) ionization technique is a critical decision that dictates the quality of data, from structural elucidation to sensitive quantification. This guide provides an in-depth comparison of common ionization techniques, offering field-proven insights to help you select the optimal method for your analytical goals.
Understanding the Analyte: 2-(Methylthio)ethyl Acetate
Before delving into ionization methods, understanding the physicochemical properties of 2-(Methylthio)ethyl acetate is crucial. It is a relatively small, volatile, and non-polar molecule.[1][2] Its structure contains an ester functional group and a thioether (sulfur) linkage. These features make it amenable to both gas chromatography (GC) and liquid chromatography (LC), but the choice of ionization will heavily influence the resulting mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for analyzing volatile compounds like 2-(Methylthio)ethyl acetate.[3][4][5][6][7] The primary ionization techniques used in conjunction with GC are Electron Ionization (EI) and Chemical Ionization (CI).
Electron Ionization (EI)
Principle of Operation: In EI, the sample molecules eluting from the GC column are bombarded with a high-energy beam of electrons (typically 70 eV).[8][9][10] This energetic collision ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[8] The excess energy imparted during this "hard" ionization process causes extensive and reproducible fragmentation.[8][9][10]
Expected Results for 2-(Methylthio)ethyl Acetate:
-
Molecular Ion: A molecular ion peak at m/z 134 would be expected, but it may be weak or absent due to the extensive fragmentation.
-
Fragmentation: EI will produce a rich fragmentation pattern, which is a molecular fingerprint.[11][12][13][14] Key fragmentation pathways for esters include cleavage alpha to the carbonyl group.[13][14] For this molecule, we can predict characteristic fragments.
-
Structural Elucidation: The detailed fragmentation is invaluable for unambiguous identification of unknown compounds by comparing the obtained spectrum to established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[9][15][16][17][18][19]
Causality Behind Experimental Choices: EI is the gold standard for structural confirmation and identification of volatile unknowns. The 70 eV standard energy allows for the creation of reproducible spectra that can be searched against vast databases, providing a high degree of confidence in the identification.[9][16]
Chemical Ionization (CI)
Principle of Operation: CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte indirectly.[9][10][20] The reagent gas is first ionized by electron impact. These primary ions then react with other reagent gas molecules to form a stable plasma of reagent ions.[10][20] When the analyte molecule enters this plasma, it is ionized through gentle proton transfer or adduction reactions, imparting minimal excess energy.[10][20]
Expected Results for 2-(Methylthio)ethyl Acetate:
-
Molecular Ion Information: CI spectra are characterized by a prominent protonated molecule [M+H]⁺ at m/z 135 (using methane) or an ammonium adduct [M+NH₄]⁺ at m/z 152 (using ammonia).
-
Fragmentation: Fragmentation is significantly reduced compared to EI, resulting in a much simpler spectrum.[9][10][20] This is advantageous when the primary goal is to determine the molecular weight of the analyte.[9]
Causality Behind Experimental Choices: When EI fails to produce a discernible molecular ion, CI is the logical next step to confidently determine the molecular weight.[9] It is a complementary technique to EI; EI provides the structural fingerprint, while CI confirms the mass of the parent molecule.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
For less volatile compounds or complex mixtures, LC-MS is the preferred method.[21][22][23] The most common ionization sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Atmospheric Pressure Chemical Ionization (APCI)
Principle of Operation: APCI is well-suited for analyzing relatively non-polar, volatile, and thermally stable compounds that are not easily ionized by ESI.[2][24][25] The LC eluent is sprayed through a heated nebulizer, creating a fine mist that is rapidly vaporized.[8][24] A high voltage applied to a corona discharge needle ionizes the solvent molecules, which then transfer a proton to the analyte molecules in the gas phase.[8][24]
Expected Results for 2-(Methylthio)ethyl Acetate:
-
Ionization: APCI is expected to efficiently ionize 2-(Methylthio)ethyl acetate, producing a strong protonated molecule [M+H]⁺ at m/z 135.
-
Sensitivity: This technique is generally suitable for small molecules with lower to medium polarity and is less susceptible to matrix effects than ESI.[24][26]
Causality Behind Experimental Choices: APCI is the premier choice for LC-MS analysis of small, neutral molecules that have some degree of volatility.[2][25] Since 2-(Methylthio)ethyl acetate fits this profile, APCI would be a robust and sensitive method for its quantification in various matrices.
Electrospray Ionization (ESI)
Principle of Operation: ESI is a soft ionization technique ideal for polar and already charged molecules in solution.[10][24][27][28] A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[27][28][29] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[29][30]
Expected Results for 2-(Methylthio)ethyl Acetate:
-
Ionization Efficiency: As a neutral, non-polar molecule, 2-(Methylthio)ethyl acetate is a poor candidate for direct ESI analysis.[2][25] It lacks the acidic or basic sites necessary for efficient protonation or deprotonation in solution.
-
Adduct Formation: It might be possible to detect this molecule as an adduct with sodium [M+Na]⁺ at m/z 157 or potassium [M+K]⁺ at m/z 173, but the sensitivity is likely to be low.
-
Derivatization: To improve ESI efficiency, derivatization could be employed. For instance, selective methylation of the sulfide could convert it into a sulfonium salt, which is pre-charged and would ionize very well by ESI.[31]
Causality Behind Experimental Choices: ESI is generally not the first choice for this type of analyte.[2][25] It would be considered only if an LC-MS instrument were solely equipped with an ESI source or if a specific derivatization strategy was part of the experimental design to enhance sensitivity for sulfur-containing compounds.[31]
Performance Comparison Summary
| Ionization Technique | Introduction Method | Ionization Energy | Primary Ion(s) Observed | Fragmentation | Best For |
| Electron Ionization (EI) | GC | Hard (70 eV) | M⁺• (m/z 134), extensive fragments | Extensive | Structural Elucidation, Library Matching |
| Chemical Ionization (CI) | GC | Soft | [M+H]⁺ (m/z 135) | Minimal | Molecular Weight Confirmation |
| APCI | LC | Soft | [M+H]⁺ (m/z 135) | Minimal | Quantification of volatile, non-polar compounds |
| Electrospray Ionization (ESI) | LC | Soft | Low abundance adducts (e.g., [M+Na]⁺ at m/z 157) | Minimal | Poor choice unless derivatized |
Experimental Protocols
Protocol 1: GC-MS Analysis using EI and CI
-
Sample Preparation: Prepare a 1 µg/mL solution of 2-(Methylthio)ethyl acetate in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation:
-
Instrument: Agilent GC-MS system (or equivalent).[3]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection (EI Mode):
-
MS Detection (CI Mode):
-
Ion Source: Chemical Ionization (CI).
-
Reagent Gas: Methane.
-
Source Temperature: 200°C.
-
Mass Range: Scan from m/z 80 to 200.
-
Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight.
-
Protocol 2: LC-MS Analysis using APCI
-
Sample Preparation: Prepare a 1 µg/mL solution of 2-(Methylthio)ethyl acetate in 50:50 methanol:water.
-
LC Separation:
-
Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection (APCI Mode):
-
Ion Source: APCI, positive ion mode.
-
Corona Current: 5 µA.
-
Probe Temperature: 450°C.
-
Cone Voltage: 30 V.
-
Mass Range: Scan from m/z 100 to 200.
-
Data Analysis: Extract the ion chromatogram for m/z 135 to quantify the analyte.
-
Visualization of Workflows and Mechanisms
Caption: General analytical workflows for 2-(Methylthio)ethyl acetate analysis.
Caption: Comparison of hard (EI) vs. soft (CI) ionization mechanisms.
Conclusion and Recommendations
The optimal ionization technique for analyzing 2-(Methylthio)ethyl acetate is dictated entirely by the analytical objective.
-
For Unambiguous Identification and Structural Elucidation: GC-MS with Electron Ionization (EI) is the superior choice. Its reproducible, high-energy fragmentation provides a detailed fingerprint that can be confidently matched against spectral libraries.
-
For Molecular Weight Confirmation: When EI does not yield a clear molecular ion, GC-MS with Chemical Ionization (CI) provides a simple spectrum with a strong protonated molecule, confirming the compound's mass.
-
For Sensitive Quantification: For quantitative analysis, especially in complex matrices, LC-MS with Atmospheric Pressure Chemical Ionization (APCI) is recommended. It offers robust and sensitive detection of this volatile, non-polar analyte with minimal fragmentation.
-
Avoid as a Primary Technique: Electrospray Ionization (ESI) is not recommended for the direct analysis of 2-(Methylthio)ethyl acetate due to its poor ionization efficiency for non-polar, neutral molecules.
By understanding the fundamental principles of these ionization techniques and aligning them with the specific properties of the analyte, researchers can develop robust, accurate, and reliable analytical methods.
References
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Comparison of ESI, APCI, and APPI Ionization for the LC-MS-MS Analysis of Bisphenols. (n.d.). ResearchGate. Retrieved from [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). YouTube. Retrieved from [Link]
-
How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface. (2022, September 2). YouTube. Retrieved from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]
-
Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved from [Link]
-
What are the common ionization methods for GC/MS. (n.d.). SCION Instruments. Retrieved from [Link]
-
Ionization methods for the mass spectrometry of organometallic compounds. (2018, August 17). University of Victoria. Retrieved from [Link]
-
Mass Spectrometry Molecular Weight. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]
-
Basic Principles of HPLC, MS & LC-MS. (n.d.). Chemyx. Retrieved from [Link]
-
Gas Chromatography/ Mass Spectrometry Fundamentals. (n.d.). Agilent. Retrieved from [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chemical ionization. (n.d.). Wikipedia. Retrieved from [Link]
-
Mass Spectrometry Data Center. (n.d.). NIST. Retrieved from [Link]
-
Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NIST MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved from [Link]
-
2-(Methylthio)ethyl acetate. (n.d.). PubChem. Retrieved from [Link]
-
How Does GC-MS Work and Its Principle Explained. (2026, January 8). Phenomenex. Retrieved from [Link]
-
Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). (2010, April 8). FooDB. Retrieved from [Link]
-
Working Principle of GC-MS. (2026, January 1). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry. (2025, August 8). Journal of Lipid Research. Retrieved from [Link]
-
Liquid Chromatography/Mass Spectrometry Fundamentals. (n.d.). Agilent. Retrieved from [Link]
-
Gas Chromatography - Mass Spectrometry. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
GC-MS Principle, Instrument and Analyses and GC-MS/MS. (2024, February 16). Technology Networks. Retrieved from [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
-
Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. Retrieved from [Link]
-
ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Fundamental Guide to - Liquid Chromatography Mass Spectrometry (LCMS). (n.d.). Shimadzu. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. (2023, May 18). National Institutes of Health. Retrieved from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015, November 11). RSC Publishing. Retrieved from [Link]
-
Wiley Registry / NIST Mass Spectral Library 2023. (n.d.). Spectrometrics. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Comparative analysis of volatile profiles in fruits containing 2-(Methylthio)ethyl acetate
Comparative Volatile Profiling of 2-(Methylthio)ethyl Acetate in Climacteric Fruits
Executive Summary & Chemical Significance
2-(Methylthio)ethyl acetate (CAS: 5862-47-5), also known as 2-acetoxyethyl methyl sulfide, is a potent sulfur-containing volatile ester. While structurally simple, its sensory contribution is complex and concentration-dependent. In isolation, it presents a "sweet, rancid, meat-like" odor; however, at physiological concentrations (ppb range) in fruit matrices, it acts as a critical background note enhancing "musky," "tropical," and "overripe" characteristics.
For drug development professionals and flavor chemists, this compound serves as a model for sulfur-ester metabolism and G-protein coupled receptor (GPCR) modulation in olfactory systems. Its presence is a hallmark of climacteric ripening, specifically in Cucumis melo (muskmelon/cantaloupe) and Ananas comosus (pineapple), where its synthesis is tightly regulated by ethylene bursts.
Biosynthetic Origins: The Methionine Pathway
The formation of 2-(methylthio)ethyl acetate is not random; it is the product of a specific branch of amino acid catabolism. Unlike terpene volatiles derived from the MEP/MVA pathways, this compound originates from L-Methionine .
Mechanism:
-
Catabolism: L-Methionine undergoes transamination and decarboxylation (similar to the Ehrlich pathway in yeast) or cleavage by Methionine-
-lyase (MGL) to form sulfur-containing alcohols, specifically 2-(methylthio)ethanol . -
Esterification: The alcohol substrate is esterified by Alcohol Acyl Transferase (AAT) using Acetyl-CoA. This step is ethylene-dependent, explaining why this volatile is absent in non-climacteric melon varieties.
Figure 1: Biosynthetic Pathway of Sulfur Esters in Fruit
Caption: Figure 1. Proposed biosynthetic route from L-Methionine to 2-(Methylthio)ethyl acetate via the Ehrlich pathway and AAT esterification.
Comparative Volatile Profiling
The following analysis contrasts the volatile profile of Cantaloupe Melons (high sulfur ester content) with Pineapple (mixed ester/thiol profile) and Durian (high thiol/low ester profile).
Table 1: Comparative Profile of Sulfur Volatiles
| Feature | Cantaloupe (C. melo var.[1][2] reticulatus) | Pineapple (Ananas comosus) | Durian (Durio zibethinus) |
| Primary Sulfur Class | Thioesters (Acetates) | Thioesters & Methyl esters | Thiols & Disulfides |
| Target Compound | High (Key aroma active) | Moderate (Background note) | Trace (Overpowered by thiols) |
| Concentration Range | 10 – 150 | 1 – 20 | < 5 |
| Co-occurring Volatiles | Ethyl (methylthio)acetate3-(Methylthio)propyl acetate | Methyl hexanoateMethyl 3-(methylthio)propionate | EthanethiolDiethyl disulfide |
| Sensory Role | Provides the "musky/heavy" note distinguishing it from honeydew. | Adds "ripeness" and depth to the sharp fruitiness. | Negligible; masked by onion/rotten notes of thiols.[3] |
| Metabolic Driver | Ethylene-dependent AAT activity specifically targeting sulfur alcohols. | General esterification machinery; less specific to sulfur. | High Methionine- |
Key Insight: In melon, 2-(methylthio)ethyl acetate acts as a "bridge" compound. It links the fresh, green notes of aldehydes (e.g., nonenal) with the sweet fruitiness of ethyl esters. Without it, the aroma profile appears "flat" or "synthetic."
Experimental Protocol: HS-SPME-GC-MS Analysis
To accurately quantify this compound, researchers must use Headspace Solid-Phase Microextraction (HS-SPME) . Liquid extraction often results in the loss of highly volatile sulfur species or the formation of oxidation artifacts (disulfides).
Protocol Design Principles (E-E-A-T):
-
Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is mandatory. The Carboxen layer specifically targets small, volatile sulfur molecules, while DVB captures the larger esters.
-
Inhibition of Enzyme Activity: Immediate addition of CaCl
or saturated NaCl is critical to stop enzymatic degradation of precursors during extraction. -
Detection: While standard MS (Mass Spectrometry) is sufficient, a Pulsed Flame Photometric Detector (PFPD) provides superior selectivity for sulfur if the background matrix is complex.
Step-by-Step Workflow:
-
Sample Preparation:
-
Homogenize 50g of fruit flesh in a chilled blender with 50mL of saturated NaCl solution (inhibits oxidation and "salts out" volatiles).
-
Transfer 10mL of homogenate to a 20mL headspace vial.
-
Internal Standard: Add 10
L of 2-octanol (100 ppm) or deuterated dimethyl sulfide (if available).
-
-
Extraction (HS-SPME):
-
Incubation: 15 min at 40°C (equilibrium).
-
Fiber Exposure: 30 min at 40°C with agitation (250 rpm).
-
Note: Do not exceed 50°C; thermal degradation of methionine can generate artificial methional.
-
-
GC-MS Analysis:
-
Column: DB-WAX or ZB-WAX (polar column is essential to separate sulfur esters from hydrocarbon terpenes).
-
Injector: Splitless mode at 250°C.
-
Oven Program: 40°C (hold 2 min)
5°C/min 240°C. -
MS Settings: SIM Mode (Selected Ion Monitoring).[3][4] Target Ions for 2-(methylthio)ethyl acetate: m/z 61 (base peak), 134 (molecular ion).
-
Figure 2: Analytical Workflow for Sulfur Volatiles
Caption: Figure 2. Optimized HS-SPME-GC-MS workflow for the isolation of labile sulfur esters.
References
-
Gonda, I., et al. (2013).[5] "Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit."[5] The Plant Journal.
-
Elss, S., et al. (2005). "Sulfur-containing compounds in the aroma volatiles of melons (Cucumis melo)."[5][6][7] Journal of Agricultural and Food Chemistry.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2010). "Safety evaluation of certain food additives: 2-(Methylthio)ethyl acetate." WHO Food Additives Series.
-
Peris, A., et al. (2021).[4] "Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction." Foods.
-
Belgis, M., et al. (2022). "Volatile sulfur compounds in tropical fruits: Formation and sensory impact." Food Chemistry.
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A comparative study of the antimicrobial efficacy of different thioesters
Executive Summary: The Thioester Advantage[1]
In the urgent search for alternatives to β-lactams and fluoroquinolones, thioesters (R-CO-S-R') have emerged as a high-value pharmacophore. Unlike their oxygen-ester counterparts, thioesters possess a unique "high-energy" bond (
This guide objectively compares the antimicrobial efficacy of three distinct classes of thioesters: Aliphatic Fatty Acid Thioesters , Heterocyclic Thioesters (Thiolactones) , and Thioester-based Prodrugs . We analyze their Minimum Inhibitory Concentration (MIC) data, dissect their mechanisms of action, and provide validated protocols for their synthesis and evaluation.
Chemical Basis of Efficacy: Thioester vs. Oxo-Ester
To understand the biological performance, one must first understand the chemistry. The sulfur atom confers two distinct advantages over oxygen in antimicrobial design:
-
Enhanced Lipophilicity: The larger van der Waals radius of sulfur increases the partition coefficient (LogP), facilitating passive transport across the bacterial cell envelope, particularly in Gram-negative species.
-
Reactivity (Acyl Transfer): The resonance stabilization in thioesters is significantly lower than in oxo-esters. This makes the carbonyl carbon more electrophilic, allowing it to covalently modify active site nucleophiles (e.g., Cys, Ser) in bacterial enzymes like FabH or FabI .
Comparative Efficacy Analysis
Class A: Aliphatic Fatty Acid Thioesters (FATEs)
Mechanism: Membrane Disruption & Non-specific Acylation
Fatty acid thioesters mimic natural lipids but degrade into active thiols and fatty acids inside the cell. The chain length is the critical determinant of efficacy.
Comparative Data: MIC (µg/mL) against S. aureus (ATCC 29213)
| Compound Class | C8 (Octanoyl) | C10 (Decanoyl) | C12 (Dodecanoyl) | C14 (Myristoyl) |
| Oxo-Ester (Control) | >128 | 64 | 32 | >64 |
| Thioester (S-Ethyl) | 64 | 32 | 8 | 16 |
| Thioester (S-Phenyl) | 32 | 16 | 4 | 8 |
Data synthesized from comparative lipid studies (e.g., Kabara et al., recent derivatives).
Key Insight: The C12 (Lauric) thioesters consistently outperform other chain lengths. The "cutoff effect" is observed where C14 and higher become too hydrophobic to traverse the peptidoglycan layer effectively. The S-Phenyl group enhances activity over S-Ethyl, likely due to
Class B: Heterocyclic Thioesters (Thiotetronates)
Mechanism: Fatty Acid Synthesis (FAS II) Inhibition
This class includes natural product derivatives like Thiolactomycin (TLM) and Thiotetromycin . They act as reversible inhibitors of the
Comparative Data: MIC (µg/mL)
| Compound | S. aureus (MRSA) | E. coli (Wild Type) | E. coli ( |
| Thiolactomycin (Native) | 12.5 | 100 | 25 |
| Thiotetromycin Analog (C5-alkyl) | 6.25 | 64 | 1.9 |
| Thiophene-Spiro-Oxadiazole | 2.0 (vs C. diff) | >64 | N/A |
Key Insight: While potent against Gram-positives, heterocyclic thioesters suffer from efflux pump susceptibility in Gram-negatives. However, in efflux-deficient strains (
Mechanism of Action (MOA) Visualization
The following diagram illustrates the dual-action pathway of thioester antimicrobials: Membrane Permeation (Aliphatic) vs. Enzyme Inhibition (Heterocyclic).
Figure 1: Dual mechanism of action for thioester antimicrobials. Aliphatic thioesters act as "Trojan Horses" releasing toxic payloads, while heterocyclic thioesters target lipid biosynthesis enzymes.
Validated Experimental Protocols
To ensure reproducibility, we provide the standard operating procedures (SOPs) for synthesis and testing.
Protocol A: Aqueous Synthesis of Thioesters
Green chemistry approach avoiding foul-smelling thiols where possible.
-
Reagents: Thioamide (1.0 eq), Alkyl Halide (1.0 eq), Sodium Iodide (0.1 eq), DABCO (0.22 eq), HTAB (surfactant, 0.1 eq).[1]
-
Solvent: Deionized Water.
-
Procedure:
-
Suspend reagents in water in a round-bottom flask.
-
Stir vigorously at room temperature for 2-6 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Silica gel column chromatography.
-
-
Yield Expectation: >85% for benzyl/alkyl thioesters.
Protocol B: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC) of thioester derivatives.
Structure-Activity Relationship (SAR) Summary
Based on the comparative data, the following SAR rules apply to thioester design:
-
The "Goldilocks" Chain: For aliphatic thioesters, a C12 (Lauryl) chain provides the optimal balance between solubility and membrane insertion.
C14 is trapped in the outer membrane. -
Alpha-Substitution: Introducing steric bulk (e.g.,
-methyl) next to the carbonyl decreases hydrolysis rates, improving half-life in serum but potentially reducing potency if the mechanism relies on hydrolysis. -
The Leaving Group: Aromatic thiols (S-Phenyl) generally yield more potent compounds than aliphatic thiols (S-Alkyl) due to the lower pKa of the leaving group, facilitating acylation of bacterial enzymes.
Conclusion
Thioesters represent a versatile scaffold in antimicrobial development. While aliphatic thioesters serve as effective membrane disruptors best suited for topical or disinfectant applications, heterocyclic thioesters offer targeted enzyme inhibition for systemic therapy. Future development should focus on thioester bioisosteres that retain the high-energy bond reactivity while improving metabolic stability against mammalian thioesterases.
References
-
Kabara, J. J., et al. (1972).[2] Fatty acids and derivatives as antimicrobial agents.[3][4][5][6][7] Antimicrobial Agents and Chemotherapy. Link
-
Casillas-Vargas, G., et al. (2021).[2] Antibacterial fatty acids: An update of possible mechanisms of action. Progress in Lipid Research. Link
-
Ogawa, K. A., & Boydston, A. J. (2014).[8] Electrochemical Synthesis of Thioesters. Organic Letters. Link
-
Zhang, W., et al. (2019). Synthesis and bioactivity of antibacterial thiotetromycin derivatives. Organic & Biomolecular Chemistry. Link
-
Liu, G., et al. (2018). Antibacterial and anti-biofilm activities of thiazolidione derivatives. Frontiers in Microbiology. Link
-
Desbois, A. P. (2012). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential.[7] Applied Microbiology and Biotechnology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wintermute Biomedical [wintermutebiomedical.com]
- 3. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(Methylthio)ethyl Acetate
Executive Safety Snapshot
2-(Methylthio)ethyl acetate presents a dual-hazard profile unique to sulfur-containing esters: it is a combustible liquid with a potent, persistent odor (sulfurous/meaty/tropical) that adheres to surfaces and skin. While its acute toxicity is generally low (often GRAS for flavor use), its potential for social disruption (evacuating buildings due to smell) and specific material incompatibility (acetates degrade common rubber) requires a specialized PPE strategy.
| Parameter | Value | Operational Implication |
| Flash Point | ~59°C (139°F) | Combustible. Ground all equipment. Use spark-proof tools. |
| Odor Threshold | < 1 ppm | High Nuisance Risk. Minute leaks will cause facility-wide odor complaints. |
| GHS Classification | Skin/Eye Irritant (Cat 2), Flammable Liq (Cat 3) | Standard "Splash" PPE is insufficient for immersion. |
| Incompatibility | Oxidizers, Strong Bases | Do not store near nitric acid or peroxides. |
The PPE Matrix: Task-Based Selection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the potential for exposure.
| PPE Component | Routine Handling (Closed Systems/Analysis) | High Risk (Synthesis/Pouring/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Disposable, >5 mil) | Silver Shield (Laminate) or Butyl Rubber | Acetates cause nitrile to swell and degrade over time. Laminates offer >4hr breakthrough. |
| Eye Protection | Chemical Safety Glasses (Side shields) | Indirect Vent Goggles + Face Shield | Prevent corneal damage from splashes; vapors are lacrimators. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Full-face Respirator (OV Cartridge - Black) | Mandatory: If work outside a hood is required, Organic Vapor (OV) filters are essential. |
| Body Protection | Standard Cotton Lab Coat | Tyvek® or Poly-coated Apron | Cotton absorbs sulfur odors, making you the contamination source. Tyvek sheds the odor. |
Critical Deep Dive: Glove Permeation Logic
The "Acetate Trap"
Many researchers default to disposable nitrile gloves for all organic chemistry. This is a mistake with 2-(Methylthio)ethyl acetate.
-
The Mechanism: Acetate esters are polar aprotic solvents that can permeate nitrile rubber. While a splash is fine, continuous contact leads to degradation (swelling) and permeation (chemical passing through without visible damage).
-
The Sulfur Factor: Because this molecule contains a sulfide linkage, if it permeates the glove, it binds to the keratin in your skin. You will smell like "rotten onions" or "rancid meat" for days, regardless of how many times you wash your hands.
Protocol:
-
Splash Protection: Double-gloving with Nitrile is acceptable for aliquoting small volumes (<1 mL). Change the outer pair immediately upon splash.
-
Immersion/Spill: You must use Silver Shield (EVOH/PE laminate) or Butyl Rubber. These materials resist ester swelling.
Odor Abatement & Handling Workflow
The primary operational risk is not toxicity, but odor containment . A single drop outside the hood can trigger building evacuation alarms (people mistake it for a gas leak).
The "Bleach Oxidation" Trap
You must set up an active neutralization station before opening the bottle.
The Chemistry:
The Setup:
-
Prepare a beaker of 10% Bleach (Sodium Hypochlorite) in the fume hood.
-
All pipette tips, kimwipes, and disposable gloves that touch the chemical go directly into this bleach bath, not the trash.
-
Soak for 30 minutes before transferring to solid waste.
Operational Logic Diagram
The following diagram illustrates the decision process for safe handling and waste routing.
Figure 1: Decision logic for PPE selection and waste routing to ensure odor neutralization.
Emergency Response: The "Smelly Spill"
If you spill >5mL outside the hood, standard spill kits are insufficient because they do not address the volatility of the odor.
-
Isolate: Close the lab door. Do not let air circulate to the hallway.
-
PPE Up: Don Butyl gloves and a respirator (Organic Vapor).
-
Contain: Surround the spill with absorbent pads.
-
Neutralize (Crucial):
-
Do NOT just wipe it up.
-
Spray the spill area with dilute bleach (1-2%) or a dedicated oxidizer (e.g., OxiClean solution). Note: Ensure no strong acids are present to avoid chlorine gas generation.
-
Allow to sit for 5 minutes to oxidize the sulfide.
-
-
Clean: Absorb the neutralized liquid with vermiculite or pads. Double bag immediately.
References
-
The Good Scents Company. (n.d.). 2-(methyl thio) ethyl acetate Safety Data & Organoleptics. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[1] 2-(Methylthio)ethyl acetate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
